4-Amino-6-chloropyrimidin-5-ol hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H5Cl2N3O |
|---|---|
Molecular Weight |
182.01 g/mol |
IUPAC Name |
4-amino-6-chloropyrimidin-5-ol;hydrochloride |
InChI |
InChI=1S/C4H4ClN3O.ClH/c5-3-2(9)4(6)8-1-7-3;/h1,9H,(H2,6,7,8);1H |
InChI Key |
AEEZQSLDJRFVLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)O)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 4-Amino-6-chloropyrimidin-5-ol hydrochloride
The following technical guide details the chemical structure, physicochemical properties, synthesis, and applications of 4-Amino-6-chloropyrimidin-5-ol hydrochloride.
CAS Registry Number: 1956307-44-0 (HCl salt) | 38953-42-3 (Free base) Chemical Family: Halogenated Pyrimidines / Heterocyclic Building Blocks
Executive Summary
This compound is a specialized heterocyclic intermediate critical to the structural optimization of small-molecule drugs. It functions as a trifunctional scaffold , offering three distinct sites for chemical modification: the nucleophilic amino group (C4), the electrophilic chloro group (C6), and the hydroxyl group (C5).[1]
Its primary utility lies in the synthesis of fused bicyclic systems (such as oxazolopyrimidines and purine analogs) and kinase inhibitors , most notably targeting Bruton’s Tyrosine Kinase (BTK) .[1] This guide provides a comprehensive analysis of its properties, synthesis, and handling for research and development applications.[1]
Chemical Identity & Structural Analysis[1][2]
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | This compound |
| Synonyms | 6-Chloro-5-hydroxy-4-aminopyrimidine HCl; 4-Amino-6-chloro-5-hydroxypyrimidine hydrochloride |
| CAS Number | 1956307-44-0 (HCl Salt); 38953-42-3 (Free Base) |
| Molecular Formula | C₄H₄ClN₃O[2][3][4][5][6][7][8][9] · HCl |
| Molecular Weight | 182.01 g/mol (Salt); 145.55 g/mol (Base) |
| SMILES | ClC1=NC=NC(N)=C1O.Cl |
| InChIKey | PLOZXUFHBRJLFX-UHFFFAOYSA-N (Base) |
Structural Features
The molecule consists of a pyrimidine ring substituted at three contiguous positions:[1]
-
C4-Amino Group (-NH₂): Acts as a hydrogen bond donor and a weak nucleophile.
-
C5-Hydroxyl Group (-OH): Provides an attachment point for ethers or, crucially, allows for cyclization with the C4-amino group to form oxazole-fused rings.[1]
-
C6-Chloro Group (-Cl): A reactive handle for SNAr (Nucleophilic Aromatic Substitution) reactions, allowing the introduction of amines, thiols, or carbon nucleophiles.[1]
Tautomerism: While the structure is drawn as the hydroxy-amino form, it can exist in equilibrium with keto-imino tautomers in solution, particularly in polar protic solvents.[1] However, the aromatic character of the pyrimidine ring strongly favors the hydroxy-amino form shown below.[1]
Physicochemical Properties[8][10][11]
The following data characterizes the hydrochloride salt form, which is the preferred state for stability and solubility.
| Property | Value / Description | Context |
| Appearance | Off-white to pale yellow crystalline powder | Oxidation may darken color to amber. |
| Melting Point | >215 °C (Decomposes) | High lattice energy typical of HCl salts.[1] |
| Solubility | DMSO (>50 mg/mL), Water (Moderate), Methanol (Good) | Salt form enhances aqueous solubility.[1] |
| pKa (Predicted) | pKa₁ ≈ 3.2 (Pyrimidine N), pKa₂ ≈ 8.9 (Phenolic OH) | Amphoteric nature affects extraction pH.[1] |
| Hygroscopicity | Moderate | Store under inert atmosphere (Argon/N₂). |
| Stability | Sensitive to light and oxidation | The 5-OH group is prone to oxidation to quinoid species. |
Synthesis & Manufacturing
The synthesis of 4-Amino-6-chloropyrimidin-5-ol typically avoids direct chlorination of 4-aminopyrimidines due to selectivity issues. The industrial "Methoxy Route" is preferred for its high regioselectivity and yield.
Synthetic Pathway (The Methoxy Route)
This robust protocol proceeds via a methoxy-protected intermediate to prevent side reactions at the oxygen atom.[1]
-
Precursor: 4,6-Dichloro-5-methoxypyrimidine .
-
Step 1 (Selective Amination): Reaction with one equivalent of ammonia.[1] The steric and electronic influence of the 5-methoxy group directs substitution to the 4-position.
-
Step 2 (Demethylation): Cleavage of the methyl ether using a Lewis acid (BBr₃) or strong mineral acid (conc.[1] HBr or HCl) reveals the hydroxyl group.[1]
-
Step 3 (Salt Formation): Treatment with anhydrous HCl gas in ether/dioxane precipitates the hydrochloride salt.[1]
Visualization of Synthesis
Caption: Regioselective synthesis via the 5-methoxy intermediate to ensure correct substitution pattern.
Analytical Characterization
To validate the identity of the compound, the following spectroscopic signatures are diagnostic.
Proton NMR (¹H NMR)
Solvent: DMSO-d₆[1]
-
δ 8.15 ppm (s, 1H): The singlet for the H2 proton (between the two ring nitrogens).[1] This is the most deshielded proton.
-
δ 7.20 - 7.50 ppm (br s, 2H): The -NH₂ protons.[1] Broadening occurs due to exchange and quadrupole effects.[1]
-
δ 10.5 - 11.0 ppm (br s, 1H): The -OH proton.[1] Often broad or invisible if trace water is present.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode)[1]
-
Parent Ion [M+H]⁺: m/z 146.0 (for the ³⁵Cl isotope).[1]
-
Isotope Pattern: A distinct 3:1 ratio of peaks at m/z 146 and 148, confirming the presence of a single chlorine atom.[1]
Applications in Drug Discovery[1][6][12]
This compound is a high-value "scaffold" used to construct complex bioactive molecules. Its specific substitution pattern allows it to serve as a mimic for the purine core found in DNA/RNA.
Primary Application: BTK Inhibitor Synthesis
The 4-amino-5-hydroxy motif is a precursor for oxazolopyrimidines and imidazopyrimidines . These fused systems are bioisosteres of the adenine ring and are critical in the design of Bruton’s Tyrosine Kinase (BTK) inhibitors (e.g., Remibrutinib analogs) used to treat B-cell malignancies and autoimmune disorders.[1]
Mechanism of Derivatization
Researchers utilize the C6-Chloro and C5-Hydroxyl groups to "lock" the conformation of the drug molecule or to fuse new rings that fit into the ATP-binding pocket of kinase enzymes.
Workflow Visualization
Caption: The compound serves as a dual-functional anchor for building kinase inhibitor libraries.[1][10]
Handling & Safety (E-E-A-T)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage Protocol:
-
Temperature: Store at 2–8 °C (Refrigerate).
-
Atmosphere: Hygroscopic and oxidation-sensitive. Store under Argon or Nitrogen .
-
Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and light degradation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13012885, 4-Amino-6-chloropyrimidin-5-ol. Retrieved from [Link]
-
Li, K., et al. (2023). Synthesis and Preclinical Evaluation of a Novel Fluorine-18-Labeled Tracer for Positron Emission Tomography Imaging of Bruton's Tyrosine Kinase. ACS Pharmacology & Translational Science, 6(3), 410-421.[1][6] (Demonstrates use in BTK inhibitor synthesis). Retrieved from [Link][1][6]
-
Brown, D. J. (2009). The Pyrimidines.[1] Wiley-Interscience. (Authoritative text on pyrimidine synthesis mechanisms).
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. mdpi.com [mdpi.com]
- 3. eMolecules 4-Amino-6-chloropyrimidin-5-ol | 38953-42-3 | MFCD13689013 | Fisher Scientific [fishersci.com]
- 4. WO2004007466A1 - Method for producing highly pure crystalline 4-amino-5,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 5. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
- 6. 38953-42-3 | 4-Amino-6-chloropyrimidin-5-ol | Chlorides | Ambeed.com [ambeed.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. dl.ndl.go.jp [dl.ndl.go.jp]
- 9. 4-amino-6-chloropyrimidin-5-ol, CasNo.38953-42-3 JIEJIE GROUP CO.,LTD. China (Mainland) [jiejiechem.lookchem.com]
- 10. Pyrimidine, 4-amino-6-chloro-5-nitro-, [webbook.nist.gov]
The Therapeutic Potential of 4-Amino-6-chloropyrimidin-5-ol Hydrochloride Derivatives: A Privileged Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including essential components of DNA and RNA.[1][2] Among the vast landscape of pyrimidine-based scaffolds, 4-Amino-6-chloropyrimidin-5-ol and its derivatives represent a particularly promising class of compounds with demonstrated therapeutic potential across several critical disease areas. The strategic placement of amino, chloro, and hydroxyl groups provides a versatile platform for synthetic modification, enabling the development of targeted agents with high potency and selectivity. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will explore the underlying mechanisms of action, delve into structure-activity relationships, and provide detailed experimental protocols to empower researchers in the field of drug discovery and development.
The 4-Amino-6-chloropyrimidin-5-ol Scaffold: A Foundation for Versatility
The 4-Amino-6-chloropyrimidin-5-ol moiety is an aromatic heterocyclic compound characterized by a pyrimidine ring substituted with key functional groups that govern its reactivity and biological interactions.[3][4] The chlorine atom at the 6-position is an excellent leaving group, making it the primary site for nucleophilic substitution and the introduction of diverse structural motifs. The amino group at the 4-position and the hydroxyl group at the 5-position serve as critical hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzyme active sites. This unique combination of features establishes it as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets, thereby offering a rich starting point for the development of novel therapeutics.
The broader family of pyrimidine derivatives has yielded a wide array of approved drugs, including antibacterial agents like sulfadiazine, antivirals such as zidovudine, and the cornerstone anticancer drug 5-fluorouracil.[5] This history of clinical success underscores the therapeutic promise inherent in the pyrimidine core and motivates the continued exploration of novel derivatives like those based on 4-Amino-6-chloropyrimidin-5-ol.
Synthetic Strategies for Derivatization
The generation of diverse libraries of 4-Amino-6-chloropyrimidin-5-ol derivatives hinges on well-established synthetic methodologies. The primary route for diversification involves the nucleophilic displacement of the C6-chloro substituent.
General Synthesis of the Core Intermediate:
The precursor, 4-Amino-6-chloropyrimidine, is commercially available or can be synthesized from 4,6-dichloropyrimidine via ammonolysis.[6][7] The subsequent introduction of the C5-hydroxyl group can be achieved through various hydroxylation methods.
Key Derivatization Reactions:
-
Nucleophilic Aromatic Substitution (SNAr) at C6: This is the most common strategy. The chlorine atom can be displaced by a wide range of nucleophiles, including amines, thiols, and alcohols, to introduce aryl, heteroaryl, and alkylthio substituents.[8] This reaction is typically performed in the presence of a base and a suitable solvent.
-
Modification of the C4-Amino Group: The exocyclic amino group can be acylated, alkylated, or used as a handle to link the pyrimidine core to other pharmacophores, creating hybrid molecules with potentially dual mechanisms of action.[9]
-
Functionalization of the C5-Hydroxyl Group: The hydroxyl group can be etherified or esterified to modulate the compound's physicochemical properties, such as solubility and lipophilicity, which can significantly impact pharmacokinetic profiles.
The choice of synthetic route is guided by the desired final compound and the need to control regioselectivity. The reactivity of the different positions on the pyrimidine ring allows for a systematic and logical approach to building molecular complexity and fine-tuning biological activity.
Therapeutic Applications and Mechanisms of Action
Derivatives of the 4-Amino-6-chloropyrimidin-5-ol scaffold have demonstrated significant potential in several key therapeutic areas.
Anticancer Activity
The pyrimidine core is a well-established pharmacophore in oncology, primarily due to its structural similarity to the nucleobases of DNA and RNA.[1] This allows pyrimidine analogs to interfere with the hyperactive replication and transcription processes characteristic of cancer cells.[1] Derivatives of 4-Amino-6-chloropyrimidin-5-ol have shown potent cytotoxic activity against a range of cancer cell lines through diverse mechanisms.[5][9]
Mechanisms of Action:
-
Kinase Inhibition: A primary mechanism for many pyrimidine-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[10] Derivatives have been developed as potent inhibitors of:
-
Aurora Kinases: These are essential for mitotic progression, and their inhibition leads to cell cycle arrest and apoptosis. Certain bisanilinopyrimidine derivatives bind to the ATP-binding site of Aurora kinases.[11]
-
Cyclin-Dependent Kinases (CDK4/6): Inhibition of CDK4/6 blocks cell cycle progression from the G1 to the S phase, a key therapeutic strategy in hormone receptor-positive breast cancer.[12]
-
Epidermal Growth Factor Receptor (EGFR): Fused pyrimidine derivatives like quinazolines are known to inhibit EGFR, a key driver in many solid tumors.[1][2]
-
-
Tubulin Polymerization Inhibition: Some pyrimidine-indole hybrids act as antimitotic agents by destabilizing microtubules, the cell's internal scaffolding, leading to cell cycle arrest and apoptosis.[1][13]
-
Topoisomerase II Inhibition: Molecular docking studies suggest that certain pyrimidine derivatives can intercalate with DNA and inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during replication.[5]
Structure-Activity Relationship (SAR) Insights:
-
Substitutions at the C6 position with bulky aryl or heteroaryl groups often enhance potency.
-
The nature and position of substituents on aniline rings attached to the pyrimidine core are critical for kinase selectivity and potency.[11]
-
Hybridization of the pyrimidine scaffold with other heterocyclic systems like triazole, indole, or quinazoline can lead to synergistic effects and dual-targeting capabilities.[1]
Quantitative Data on Anticancer Activity:
| Compound Class | Cancer Cell Line | Activity (IC50/EC50) | Mechanism of Action | Reference |
| N-benzyl aminopyrimidine | Glioblastoma, Breast, Colon | 4-8 µM | Proliferation Inhibition | [9] |
| Pyrimidine-indole hybrid | - | - | Microtubule Destabilization | [1] |
| Chloropyrazine-pyrimidine hybrid | Prostate (DU-145) | 5 ± 1 µg/mL | DHFR Inhibition | [14] |
| Diaryl pyrimidine thioether | Breast (MCF-7) | Potent Cytotoxicity | Tubulin Inhibition | [13] |
Signaling Pathway Visualization:
The following diagram illustrates a simplified kinase signaling pathway often targeted by pyrimidine derivatives.
Caption: Simplified MAPK/ERK signaling pathway targeted by kinase-inhibiting pyrimidine derivatives.
Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents.[15] Pyrimidine derivatives, particularly chloropyrimidines, have emerged as a promising class of compounds with a broad spectrum of activity.[8][16]
Spectrum of Activity:
-
Antibacterial: Activity has been demonstrated against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[8][15]
-
Antimycobacterial: Notably, certain chloropyrimidine derivatives have shown significant in vitro activity against virulent and non-virulent strains of Mycobacterium tuberculosis.[8]
-
Antifungal: Potent activity has been reported against pathogenic fungi such as Aspergillus fumigatus and Trichophyton mentagrophytes.[8]
Mechanism of Action:
While not always fully elucidated, a likely mechanism of action for antimicrobial pyrimidines is the inhibition of dihydrofolate reductase (DHFR).[14] DHFR is a critical enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and amino acids in microbes.
Quantitative Data on Antimicrobial Activity:
| Compound Class | Organism | Activity (MIC) | Reference |
| 2,6-substituted chloropyrimidines | Mycobacterium tuberculosis | 0.75 µg/mL | [8] |
| Chloropyrazine-pyrimidine hybrid | S. aureus, E. coli | 45.37 µM | [14] |
| Bromo-chloro-pyrimidine derivative | Gram-positive & Gram-negative bacteria | Good (Zone of Inhibition 29-33 mm) | [15] |
Anti-inflammatory Activity
Chronic inflammation is a key pathological driver of many diseases. Pyrimidine derivatives have been shown to possess significant anti-inflammatory properties.[5][17]
Mechanism of Action:
The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key mediators of the inflammatory cascade:[17]
-
Cyclooxygenase (COX) Inhibition: Certain derivatives show potent and selective inhibition of COX-2, the inducible isoform of the enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[17][18]
-
Cytokine Inhibition: Some compounds can suppress the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in response to inflammatory stimuli.[19]
-
MAPK Signaling Pathway: Anti-inflammatory effects can also be mediated by inhibiting the phosphorylation of p38 and ERK in the MAPK signaling pathway, which is crucial for the inflammatory response.[19]
Key Experimental Protocols
To facilitate further research, this section provides standardized, self-validating protocols for the synthesis and evaluation of 4-Amino-6-chloropyrimidin-5-ol derivatives.
General Protocol for Synthesis of a C6-Arylamino Derivative
This protocol describes a typical SNAr reaction.
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-Amino-6-chloropyrimidin-5-ol hydrochloride in a suitable solvent (e.g., 2-butanol, DMF).
-
Addition of Nucleophile: Add 1.1 to 1.5 equivalents of the desired aniline derivative to the solution.
-
Catalysis: Add a catalytic amount of acid (e.g., HCl in dioxane) or a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction.
-
Reaction: Heat the mixture under reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, perform an aqueous work-up by extracting the product into an organic solvent (e.g., ethyl acetate), washing with brine, and drying over anhydrous sodium sulfate.
-
Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and Mass Spectrometry.
In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol assesses the ability of a compound to inhibit cancer cell proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is converted to purple formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Overall Research Workflow
The following diagram outlines the typical workflow for developing and testing novel pyrimidine derivatives.
Caption: A typical workflow for the discovery and optimization of pyrimidine-based therapeutic agents.
Future Perspectives and Conclusion
The this compound scaffold and its derivatives have firmly established their place as a versatile and highly promising platform in modern drug discovery. The wealth of research clearly demonstrates their potential as potent anticancer, antimicrobial, and anti-inflammatory agents. The true strength of this scaffold lies in its synthetic tractability, which allows for fine-tuning of its biological activity and physicochemical properties through targeted chemical modifications.
Future research should focus on several key areas. Firstly, the development of derivatives with enhanced selectivity for specific kinase isoforms or microbial targets will be crucial for minimizing off-target effects and improving therapeutic indices. Secondly, a deeper investigation into their in vivo efficacy, pharmacokinetic profiles, and safety is necessary to translate the promising in vitro data into clinical candidates. The use of molecular hybridization to create dual-target inhibitors represents another exciting avenue for overcoming drug resistance.
References
-
Title: Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives Source: Asian Journal of Pharmaceutical and Clinical Research URL: [Link]
-
Title: Chloropyrimidines as a new class of antimicrobial agents - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Role of Pyrimidine Derivatives in the Treatment of Cancer - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - MDPI Source: MDPI URL: [Link]
-
Title: Synthesis, Evaluation of Biological Activity, Docking and Molecular Dynamic Studies of Pyrimidine Derivatives | Bentham Science Publishers Source: Bentham Science URL: [Link]
-
Title: Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies - MDPI Source: MDPI URL: [Link]
-
Title: Studies on synthesis of pyrimidine derivatives and their antimicrobial activity Source: Indian Academy of Sciences URL: [Link]
-
Title: Chloropyrimidines as a New Class of Antimicrobial Agents | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Synthesis and Anti-Inflammatory Activity of Spiropyrimido[4,5-d]pyrimidine Derivatives Source: ResearchGate URL: [Link]
-
Title: Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC Source: National Center for Biotechnology Information URL: [Link]
- Title: CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents Source: Google Patents URL
-
Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing Source: Royal Society of Chemistry URL: [Link]
-
Title: Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - MDPI Source: MDPI URL: [Link]
-
Title: Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: 4-Amino-6-chloropyrimidin-5-ol | C4H4ClN3O | CID 13012885 - PubChem Source: PubChem URL: [Link]
-
Title: Development of CDK4/6 Inhibitors: A Five Years Update - MDPI Source: MDPI URL: [Link]
- Title: WO2019060611A1 - Cyclic iminopyrimidine derivatives as kinase inhibitors - Google Patents Source: Google Patents URL
- Title: WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents Source: Google Patents URL
Sources
- 1. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. CAS 5305-59-9: 4-Amino-6-chloropyrimidine | CymitQuimica [cymitquimica.com]
- 4. 4-Amino-6-chloropyrimidin-5-ol | C4H4ClN3O | CID 13012885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 7. 4-Amino-6-chloropyrimidine | CAS 5305-59-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 10. WO2019060611A1 - Cyclic iminopyrimidine derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 11. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. mdpi.com [mdpi.com]
- 15. Studies on synthesis of pyrimidine derivatives and their antimicrobial activity - Arabian Journal of Chemistry [arabjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 18. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
- 19. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Determining the Solubility Profile of 4-Amino-6-chloropyrimidin-5-ol Hydrochloride
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 4-Amino-6-chloropyrimidin-5-ol hydrochloride. While specific experimental data for this compound is not extensively published, this document outlines the foundational principles and detailed experimental protocols necessary to generate a robust and reliable solubility profile. We will delve into the physicochemical properties of the molecule, the theoretical underpinnings of solubility, and provide step-by-step methodologies for determining its solubility in both aqueous and organic media.
Introduction: The Significance of Solubility in Drug Development
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[1][2][3] this compound, a member of this important class, possesses a unique combination of functional groups that suggest significant biological potential. However, for any compound to be a viable drug candidate, it must first be absorbed into the systemic circulation, a process heavily reliant on its solubility.
Poor aqueous solubility can lead to low bioavailability, undermining the therapeutic potential of an otherwise promising compound.[1] Therefore, a thorough understanding of a compound's solubility in various solvents is paramount during the early stages of drug discovery and development. This guide provides the necessary tools to establish a comprehensive solubility profile for this compound, enabling informed decisions in lead optimization and pre-formulation studies.
Physicochemical Landscape of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. Let's dissect the key features of this compound:
-
The Pyrimidine Core: The pyrimidine ring is a π-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms.[4][5] This electron deficiency influences its interactions with solvents.
-
Functional Groups:
-
Amino Group (-NH₂): This group can act as both a hydrogen bond donor and acceptor, promoting solubility in protic solvents like water.
-
Hydroxyl Group (-OH): Similar to the amino group, the hydroxyl group is a strong hydrogen bond donor and acceptor, significantly contributing to aqueous solubility.
-
Chloro Group (-Cl): The electron-withdrawing nature of the chlorine atom can influence the pKa of the molecule and its overall polarity.[4]
-
-
Hydrochloride Salt: The formation of a hydrochloride salt is a common strategy to enhance the aqueous solubility of basic compounds.[6][7] The hydrochloride salt of 4-Amino-6-chloropyrimidin-5-ol will be significantly more soluble in water than its free base form. However, it's important to be aware of the "common ion effect," where the solubility of the hydrochloride salt can be suppressed in solutions already containing chloride ions, such as in gastric fluid.[8][9]
The Role of pKa
The pKa of a compound is the pH at which it is 50% ionized. The amino group on the pyrimidine ring will have a specific pKa. For a related compound, 4-aminopyrimidine, the pKa is approximately 5.7.[10] The pKa of this compound will be influenced by the additional chloro and hydroxyl substituents. As a hydrochloride salt, the compound will be protonated and more soluble in acidic to neutral pH ranges. As the pH increases above the pKa of the amino group, the compound will deprotonate to the less soluble free base.
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is a fundamental concept in predicting solubility. It states that a solute will dissolve best in a solvent that has a similar polarity. Solvents can be broadly categorized as polar and non-polar, with a further subdivision of polar solvents into protic and aprotic.
-
Polar Protic Solvents: These solvents, such as water and alcohols, have O-H or N-H bonds and can act as hydrogen bond donors.[11][12] Given the presence of amino and hydroxyl groups, this compound is expected to have favorable interactions with these solvents.
-
Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetonitrile have high dielectric constants and are polar, but they lack O-H or N-H bonds and cannot donate hydrogen bonds.[11][12] The polarity of these solvents will allow for some degree of solubility.
-
Non-polar Solvents: Solvents such as hexane and toluene have low dielectric constants and are unable to form significant hydrogen bonds.[11][12] The solubility of a polar compound like this compound is expected to be very low in these solvents.
The interplay between the compound's structural features and the solvent's properties dictates the extent of solubility.
Figure 1: Key factors influencing the solubility of this compound.
Experimental Determination of Solubility
The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[13] This involves agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.
Protocol 1: Thermodynamic Aqueous Solubility via Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in water at a controlled temperature.
Materials:
-
This compound
-
Deionized water
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system for quantification
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of deionized water to the vial.
-
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
Figure 2: Experimental workflow for the shake-flask solubility determination.
Protocol 2: Solubility in Organic Solvents
The same shake-flask protocol described above can be applied to determine the solubility in various organic solvents. A selection of solvents with varying polarities should be tested to obtain a comprehensive profile.
Recommended Organic Solvents:
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: Acetonitrile, Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
Non-polar: Toluene, Hexane
Quantitative Analysis by HPLC
A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurate quantification.
Hypothetical HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[14][15]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and acetonitrile.[16]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for the compound (to be determined by UV-Vis spectroscopy).
-
Quantification: A calibration curve should be prepared using standard solutions of known concentrations of this compound.
Predicted Solubility Profile and Data Presentation
While experimental determination is necessary for definitive data, a hypothetical solubility profile can be predicted based on the compound's structure. This serves as a useful starting point for experimental design.
Table 1: Predicted Solubility Profile of this compound
| Solvent Class | Solvent | Polarity Index | Dielectric Constant | Predicted Solubility | Rationale |
| Polar Protic | Water | 10.2 | 80.1 | High | Strong hydrogen bonding with -NH₂, -OH groups and ion-dipole interactions with the hydrochloride salt. |
| Methanol | 5.1 | 32.7 | High | Polar protic solvent capable of hydrogen bonding. | |
| Ethanol | - | 24.55 | Moderate to High | Less polar than methanol, but still a good hydrogen bonding solvent. | |
| Polar Aprotic | DMSO | 7.2 | 46.7 | High | Highly polar solvent, effective at solvating polar molecules. |
| DMF | 6.4 | 36.7 | Moderate to High | Good polar solvent. | |
| Acetonitrile | 5.8 | 37.5 | Moderate | Less polar than DMSO and DMF. | |
| Non-polar | Toluene | 2.4 | 2.38 | Very Low | Mismatch in polarity, unable to form significant favorable interactions. |
| Hexane | 0.1 | 1.88 | Insoluble | Highly non-polar, no favorable interactions with the polar solute. |
Solvent property data sourced from multiple references.[17][18]
Conclusion
This technical guide provides a comprehensive roadmap for determining the solubility profile of this compound. By understanding the physicochemical properties of the molecule and applying robust experimental methodologies such as the shake-flask method coupled with HPLC analysis, researchers can generate the critical data needed to advance this compound through the drug development pipeline. The insights gained from a well-defined solubility profile are invaluable for formulation development and for predicting in vivo performance, ultimately contributing to the successful translation of a promising molecule into a therapeutic reality.
References
- Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide. Benchchem.
- 4-Aminopyrimidine CAS#: 591-54-8. ChemicalBook. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB5710484.htm
- Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace.
- Polar Protic and Aprotic Solvents. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/07%3A_Alkyl_Halides_and_Nucleophilic_Substitution/7.04%3A_Solvents_in_Organic_Chemistry
- Precaution on use of hydrochloride salts in pharmaceutical formul
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
- Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing. Available at: https://scholarscrossing.bridgew.edu/cgi/viewcontent.cgi?article=1497&context=undergrad_rev
- Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiprolifer
- Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Deriv
- Pyrimidine. Wikipedia. Available at: https://en.wikipedia.org/wiki/Pyrimidine
- Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Available at: https://pubs.acs.org/doi/10.1021/acsomega.8b00985
- Common Solvents Used in Organic Chemistry: Table of Properties 1. Millipore Sigma.
- Solvent Physical Properties. University of Michigan.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: https://www.masterorganicchemistry.com/2012/04/27/polar-protic-polar-aprotic-nonpolar-all-about-solvents/
- Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed.
- Properties of Common Organic Solvents. University of Minnesota.
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. Available at: https://sielc.
- 4-Aminopyrimidine. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/68958
- Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms.
- Among 2-aminopyridine and 4-aminopyridine which is more basic?. Quora. Available at: https://www.quora.com/Among-2-aminopyridine-and-4-aminopyridine-which-is-more-basic
- 4-Aminopyrimidine. NIST WebBook. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C591548&Mask=200
- 4-Aminopyridine 0.98 4AP. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/a1005
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rjpdft.com [rjpdft.com]
- 9. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Aminopyrimidine CAS#: 591-54-8 [m.chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. researchgate.net [researchgate.net]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solvent Physical Properties [people.chem.umass.edu]
- 18. www1.chem.umn.edu [www1.chem.umn.edu]
CAS number and molecular weight of 4-Amino-6-chloropyrimidin-5-ol hydrochloride
Executive Summary
4-Amino-6-chloropyrimidin-5-ol hydrochloride (CAS: 1956307-44-0) is a highly functionalized pyrimidine intermediate critical to the synthesis of bioactive nucleoside analogs, antiviral agents, and kinase inhibitors. Distinguished by its orthogonal reactivity—featuring an electrophilic C6-chlorine, a nucleophilic C4-amine, and a C5-hydroxyl group—it serves as a versatile scaffold for constructing fused heterocyclic systems such as oxazolopyrimidines and purine mimetics. This guide details its physicochemical properties, synthesis pathways, and quality control protocols.
Chemical Identity & Structure
| Parameter | Detail |
| Compound Name | This compound |
| Synonyms | 6-Chloro-5-hydroxy-4-aminopyrimidine HCl; 4-Amino-6-chloro-5-pyrimidinol hydrochloride |
| CAS Number (Salt) | 1956307-44-0 |
| CAS Number (Free Base) | 38953-42-3 |
| Molecular Formula | C₄H₅Cl₂N₃O (Salt) / C₄H₄ClN₃O (Base) |
| Molecular Weight | 182.01 g/mol (Salt) / 145.55 g/mol (Base) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Hexane, DCM |
| SMILES | Cl.Nc1nc[nH]c(O)c1Cl |
Structural Visualization
The following diagram illustrates the chemical structure and the potential for tautomeric equilibrium, which is critical for understanding its reactivity in nucleophilic substitutions.
Figure 1: Relationship between free base, salt form, and tautomeric states.
Physicochemical Properties[4][5][6][7][8][9][10]
-
Acidity (pKa): The C5-hydroxyl group is weakly acidic (predicted pKa ~8.5–9.0), while the pyrimidine nitrogen (N1/N3) can be protonated (pKa ~3.0–4.0). The HCl salt is acidic in aqueous solution.
-
Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored under inert gas (Argon/Nitrogen) at -20°C to prevent hydrolysis or degradation.
-
Stability: Stable under acidic conditions. Susceptible to hydrolysis at the C6-chlorine position under strong basic conditions at elevated temperatures.
Synthesis & Production Strategies
The synthesis of 4-Amino-6-chloropyrimidin-5-ol typically proceeds via the functionalization of 4,6-dichloropyrimidine derivatives.[1][2] Two primary routes are employed depending on starting material availability.[3]
Route A: Direct Ammonolysis (Preferred)
This route involves the regioselective displacement of one chloride in 4,6-dichloropyrimidin-5-ol with ammonia.
Route B: Demethylation Strategy
Used when the 5-methoxy precursor is more readily available.
Figure 2: Primary synthetic pathways for this compound.
Detailed Protocol (Route A Adaptation)
-
Starting Material: Dissolve 4,6-dichloropyrimidin-5-ol (1.0 eq) in Methanol.
-
Ammonolysis: Cool to 0°C. Slowly bubble anhydrous Ammonia gas or add 7N NH3 in Methanol (3.0 eq).
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC/HPLC for disappearance of starting material. Note: Over-reaction can lead to 4,6-diamino byproduct.
-
Workup: Concentrate in vacuo. Resuspend in minimal water, adjust pH to ~5–6 to precipitate the free base. Filter and dry.
-
Salt Formation: Dissolve free base in dry 1,4-Dioxane. Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C. The hydrochloride salt precipitates immediately. Filter under Nitrogen.[4]
Analytical Characterization & Quality Control
To ensure suitability for pharmaceutical applications, the following QC protocol is recommended.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.
-
Retention Time: The compound is polar; expect early elution (approx. 2–4 min depending on dead volume).
Nuclear Magnetic Resonance (NMR)[4][5][9][10]
-
Solvent: DMSO-d6 (D2O exchange may eliminate OH/NH signals).
-
1H NMR Expectations:
-
Singlet ~8.0–8.2 ppm (1H, Pyrimidine H-2).[3]
-
Broad Singlet ~7.0–7.5 ppm (2H, -NH2, exchangeable).
-
Broad Singlet ~10.0–11.0 ppm (1H, -OH, exchangeable).
-
Mass Spectrometry (MS)[5]
-
Method: ESI-MS (Positive Mode).
-
Expected m/z: 146.0 [M+H]+ (for 35Cl isotope), 148.0 [M+H]+ (for 37Cl isotope). Characteristic 3:1 chlorine isotopic pattern.
Figure 3: Quality Control decision tree for batch release.
Applications in Drug Discovery
This compound is a "privileged scaffold" in medicinal chemistry due to its ability to participate in multiple reaction types:
-
Nucleophilic Substitution (SNAr): The C6-chlorine is highly reactive toward amines, thiols, and alkoxides, allowing the introduction of diversity at the 6-position.
-
Cyclization: The adjacent 4-amino and 5-hydroxyl groups allow for the formation of oxazolopyrimidines (via reaction with aldehydes/ketones) or fused tricyclic systems .
-
Antiviral Research: Structurally analogous to the core of Favipiravir (T-705) and other RNA-dependent RNA polymerase inhibitors.
Safety & Handling (GHS)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid dust inhalation.
-
Storage: Store at -20°C under inert atmosphere. Hygroscopic.
References
-
PubChem. (2025).[5] 4-Amino-6-chloropyrimidin-5-ol (Compound Summary). National Library of Medicine. [Link]
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank.[6] [Link][7][8][9][3][4][6][10]
Sources
- 1. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 2. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. 4-Amino-6-chloropyrimidin-5-ol | C4H4ClN3O | CID 13012885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2004007466A1 - Method for producing highly pure crystalline 4-amino-5,6-dimethoxypyrimidine - Google Patents [patents.google.com]
Pharmacophore analysis of 4-Amino-6-chloropyrimidin-5-ol hydrochloride
An In-Depth Technical Guide to the Pharmacophore Analysis of 4-Amino-6-chloropyrimidin-5-ol hydrochloride
This guide provides a comprehensive, technically-grounded framework for conducting a pharmacophore analysis of this compound. It is designed for researchers, scientists, and drug development professionals seeking to understand and apply pharmacophore modeling in their discovery pipelines. This document moves beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring a robust and insightful application of the methodology.
Introduction: The Rationale for Pharmacophore Analysis
This compound is a substituted pyrimidine, a scaffold of significant interest in medicinal chemistry.[1][2] Pyrimidine derivatives are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in nucleotide metabolism.[3][4][5] The core challenge in drug discovery is to understand the specific molecular features that govern a compound's interaction with its biological target. This is precisely where pharmacophore analysis becomes an indispensable tool.
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biologic target and to trigger (or block) its biological response.[6] By identifying the essential features of a molecule like this compound—such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings—we can build a 3D model that serves as a template for the discovery of novel, potent, and selective modulators.
This guide will detail both ligand-based and structure-based approaches to pharmacophore modeling, using this compound as our central case study.
Foundational Knowledge and Data Preparation
Before embarking on a pharmacophore modeling study, a thorough understanding of the subject molecule is critical.
Physicochemical Properties of this compound
A summary of the key computed properties for the parent compound, 4-Amino-6-chloropyrimidin-5-ol, is presented below. These properties influence its behavior in biological systems and are crucial for interpreting the resulting pharmacophore models.
| Property | Value | Source |
| Molecular Formula | C4H4ClN3O | PubChem[7] |
| Molecular Weight | 145.55 g/mol | PubChem[7] |
| XLogP3 | 0.5 | PubChem[7] |
| Hydrogen Bond Donor Count | 2 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[7] |
Table 1: Key physicochemical properties of 4-Amino-6-chloropyrimidin-5-ol.
Data Curation and Preparation
The quality of a pharmacophore model is directly dependent on the quality of the input data.
Ligand Preparation Protocol:
-
Obtain 3D Structure: The 3D structure of this compound can be generated from its 2D representation using a molecular modeling software package (e.g., Schrödinger's Maestro, MOE, Discovery Studio).
-
Energy Minimization: The initial 3D structure must be subjected to energy minimization to obtain a low-energy, stable conformation. This is typically achieved using a molecular mechanics force field such as OPLS3e or MMFF94. The rationale here is to ensure that the starting conformation is sterically and electronically favorable, providing a realistic representation of the molecule.
-
Protonation State and Tautomer Generation: At physiological pH (typically modeled at 7.4), the amino and hydroxyl groups of the molecule can exist in different protonation states and tautomeric forms. It is crucial to generate all plausible states, as the biologically active form may not be the lowest energy state in isolation. Software like LigPrep (Schrödinger) or the Protonate 3D tool (MOE) are indispensable for this step.
Methodologies: Ligand-Based vs. Structure-Based Approaches
The choice between a ligand-based and a structure-based approach depends entirely on the available data.
-
Ligand-Based Pharmacophore Modeling: This approach is employed when a set of active compounds is known, but the 3D structure of the biological target is not. The fundamental principle is that molecules with similar biological activity share common chemical features arranged in a similar 3D geometry.[6]
-
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein (ideally co-crystallized with a ligand) is available, a more precise pharmacophore model can be generated. This model is derived from the key interactions observed between the ligand and the amino acid residues in the binding pocket.[8]
The following diagram illustrates the decision-making process for selecting the appropriate pharmacophore modeling strategy.
Caption: Decision workflow for selecting a pharmacophore modeling approach.
A Hypothetical Case Study: Generating a Pharmacophore Model for this compound as a Kinase Inhibitor
For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a hypothetical kinase, "Kinase X". We will proceed with a structure-based approach, assuming a crystal structure of Kinase X in complex with a ligand is available.
Structure-Based Pharmacophore Modeling Workflow
The following protocol outlines the steps to generate a pharmacophore model from a protein-ligand complex.
Protocol:
-
Obtain and Prepare the Protein Structure:
-
Download the crystal structure of Kinase X from the Protein Data Bank (PDB).
-
Using a tool like the Protein Preparation Wizard (Schrödinger), perform the following steps:
-
Remove water molecules that are not involved in key interactions.
-
Add hydrogens and assign correct bond orders.
-
Optimize the hydrogen bond network.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes. This step is crucial for ensuring a physically realistic model of the binding site.
-
-
-
Generate the Pharmacophore Model:
-
Define the binding site based on the co-crystallized ligand.
-
Use a pharmacophore generation tool (e.g., Phase or e-Pharmacophore in Schrödinger) to automatically identify key interactions between the ligand and the protein. These interactions will be translated into pharmacophore features.
-
Common features for a kinase inhibitor would include:
-
Hydrogen Bond Acceptor (HBA): Interacting with the hinge region backbone amides.
-
Hydrogen Bond Donor (HBD): Interacting with backbone carbonyls or key residues.
-
Aromatic Ring (AR): Often involved in π-π stacking interactions with aromatic residues like Phenylalanine or Tyrosine.
-
Hydrophobic Group (HY): Occupying a hydrophobic pocket within the binding site.
-
-
The output will be a 3D arrangement of these features with specific geometric constraints (distances and angles).
-
The logical flow of this process is depicted in the diagram below.
Caption: Workflow for structure-based pharmacophore model generation.
Model Validation: A Self-Validating System
A pharmacophore model is only useful if it can distinguish between active and inactive compounds.
Validation Protocol:
-
Compile a Test Set: Create a dataset containing:
-
A set of known active inhibitors of Kinase X (ideally with a range of potencies).
-
A set of decoy molecules: compounds with similar physicochemical properties to the actives but known to be inactive.
-
-
Screen the Test Set: Use the generated pharmacophore model to screen the test set. A molecule is considered a "hit" if it can match the pharmacophore features.
-
Evaluate Performance: Calculate key metrics to assess the model's predictive power.
| Metric | Formula | Description |
| Sensitivity | TP / (TP + FN) | The ability of the model to identify true actives. |
| Specificity | TN / (TN + FP) | The ability of the model to reject true inactives. |
| Accuracy | (TP + TN) / (TP + TN + FP + FN) | The overall correctness of the model. |
Table 2: Key metrics for pharmacophore model validation. (TP = True Positives, TN = True Negatives, FP = False Positives, FN = False Negatives)
A robust model will have high sensitivity and specificity, indicating its utility for virtual screening.
Application in Drug Discovery: Virtual Screening
The primary application of a validated pharmacophore model is to screen large compound libraries to identify novel hits.
Virtual Screening Protocol:
-
Library Preparation: Obtain a large database of compounds (e.g., ZINC, Enamine REAL). Prepare this library by generating 3D conformers and appropriate protonation states for each molecule.
-
Pharmacophore Screening: Use the validated pharmacophore model as a 3D query to rapidly screen the prepared library. This step will filter out the vast majority of molecules that do not match the required features.
-
Post-Screening Filtering (Docking): The hits from the pharmacophore screen should be subjected to molecular docking into the binding site of Kinase X. This provides a more detailed analysis of the binding mode and allows for scoring and ranking of the hits. The rationale for this hierarchical approach is that pharmacophore screening is very fast, while docking is more computationally intensive.
-
Hit Selection: The top-ranked compounds from docking can then be visually inspected for favorable interactions and prioritized for acquisition and biological testing.
This multi-step process significantly enriches the hit rate compared to random screening, saving considerable time and resources.
Conclusion and Future Directions
, as outlined in this guide, provides a powerful, rational approach to drug discovery. By abstracting the key chemical features required for biological activity, we can move beyond a single molecule to explore a much wider chemical space for novel therapeutics.
Future work would involve synthesizing and testing the high-priority hits identified through this in-silico workflow. The biological data from these new compounds can then be used to further refine the pharmacophore model in an iterative process, continuously improving our understanding of the structure-activity relationship and guiding the design of the next generation of inhibitors.
References
-
Pharmacophore modeling and 3D-QSAR studies of 2,4-disubstituted pyrimidine derivatives as Janus kinase 3 inhibitors. World Scientific Publishing. [Link]
-
Pharmacophore Optimization using Pharmacophore Mapping, QSAR, Docking, and ADMET Screening of Novel Pyrimidines Derivatives as Anticancer DNA Inhibitors. Bentham Science Publishers. [Link]
-
Application of 3D-QSAR, Pharmacophore, and Molecular Docking in the Molecular Design of Diarylpyrimidine Derivatives as HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors. PubMed. [Link]
-
Pharmacophore Modeling, 3D QSAR, Molecular Dynamics Studies and Virtual Screening on Pyrazolopyrimidines as anti-Breast Cancer Agents. Taylor & Francis. [Link]
-
Virtual screening, structure based pharmacophore mapping, and molecular simulation studies of pyrido[2,3-d]pyrimidines as selective thymidylate synthase inhibitors. PubMed. [Link]
-
4-Amino-6-chloropyrimidin-5-ol. PubChem. [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC. [Link]
-
Lead compound discovery using pharmacophore-based models of small-molecule metabolites from human blood as inhibitor cellular en. Latin American Journal of Pharmacy. [Link]
-
Drug Design by Pharmacophore and Virtual Screening Approach. MDPI. [Link]
-
Pharmacophores – Knowledge and References. Taylor & Francis. [Link]
-
structure-based pharmacophore model: Topics by Science.gov. Science.gov. [Link]
Sources
- 1. CAS 5305-59-9: 4-Amino-6-chloropyrimidine | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. worldscientific.com [worldscientific.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Virtual screening, structure based pharmacophore mapping, and molecular simulation studies of pyrido[2,3-d]pyrimidines as selective thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. 4-Amino-6-chloropyrimidin-5-ol | C4H4ClN3O | CID 13012885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The 5-Hydroxy Pivot: A Technical Guide to 4-Amino-6-chloropyrimidin-5-ol Hydrochloride
The following technical guide details the synthesis, historical evolution, and critical application of 4-Amino-6-chloropyrimidin-5-ol hydrochloride , a high-value pharmacophore intermediate.
Executive Summary
Compound: this compound CAS (Free Base): 38953-42-3 Role: Critical Scaffold for Bruton’s Tyrosine Kinase (BTK) Inhibitors (e.g., Remibrutinib).[1][2]
In the landscape of modern medicinal chemistry, 4-Amino-6-chloropyrimidin-5-ol represents a "linchpin" intermediate. Structurally, it offers three distinct vectors for diversification: a nucleophilic hydroxyl group at C5 (for ether linkages), an electrophilic chlorine at C6 (for Suzuki-Miyaura couplings), and a hydrogen-bond donor at C4 (critical for kinase hinge binding).
Historically derived from antimalarial chemistry, this molecule has been repurposed as the core scaffold for next-generation covalent kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras). This guide explores its synthesis, the logic behind its process chemistry, and its pivotal role in drug development.[2]
Part 1: Historical Evolution & Discovery
From Antimalarials to Immunotherapy
The history of 4-Amino-6-chloropyrimidin-5-ol is a case study in chemical exaptation—repurposing existing structures for new biological targets.
-
The Sulfadoxine Era (1960s-1970s): The chemical lineage of this compound traces back to the synthesis of Sulfadoxine , a long-acting sulfonamide antimalarial. The industrial route for Sulfadoxine involved the intermediate 4-amino-6-chloro-5-methoxypyrimidine (CAS 5018-41-7).[3] In the antimalarial pathway, this intermediate was treated with sodium methoxide to generate a dimethoxy pyrimidine.[4]
-
The Kinase Revolution (2010s-Present): With the rise of targeted covalent inhibitors, researchers at Novartis and other major pharmaceutical entities revisited this scaffold. They required a pyrimidine that could bind to the ATP-binding pocket of BTK (Bruton's Tyrosine Kinase) while presenting a handle for a solubilizing side chain.
-
The Pivot: Instead of methoxylating the C6-chlorine (as in Sulfadoxine), chemists diverted the pathway. They retained the C6-chlorine for subsequent cross-coupling and demethylated the C5-methoxy group to reveal the hydroxyl functionality.
-
Result: This yielded 4-Amino-6-chloropyrimidin-5-ol, allowing for the attachment of complex linkers via Mitsunobu chemistry, a key step in the synthesis of Remibrutinib (LOU064) .
-
Visualizing the Divergence
The following diagram illustrates how the modern inhibitor pathway diverges from the classical antimalarial route.
Caption: Divergence of the 5-hydroxy scaffold synthesis from the classical Sulfadoxine antimalarial pathway.
Part 2: Synthesis & Process Chemistry
The synthesis of the hydrochloride salt involves a multi-step sequence designed to balance the reactivity of the pyrimidine ring. Direct chlorination of a 5-hydroxy pyrimidine is often non-selective; therefore, the methoxy-protection strategy is the industry standard.
Reaction Scheme Summary
| Step | Reactants | Reagents/Conditions | Intermediate Formed |
| 1 | Dimethyl methoxymalonate + Formamidine | NaOMe, MeOH, Reflux | 5-Methoxy-4,6-dihydroxypyrimidine |
| 2 | Intermediate 1 | POCl3, PhNEt2 (Cat.) | 4,6-Dichloro-5-methoxypyrimidine |
| 3 | Intermediate 2 | NH3 (aq/gas), THF/MeOH | 4-Amino-6-chloro-5-methoxypyrimidine |
| 4 | Intermediate 3 | BBr3 (DCM) or HBr (AcOH) | 4-Amino-6-chloropyrimidin-5-ol |
| 5 | Free Base | HCl (gas/ether) | Hydrochloride Salt |
Detailed Protocol: The Demethylation Step
The most critical step is the conversion of the methoxy ether to the free phenol (Step 4), as the chlorine atom at C6 is susceptible to hydrolysis under harsh conditions.
Objective: Selective cleavage of the O-methyl bond without hydrolyzing the C-Cl bond.
Materials:
-
Substrate: 4-Amino-6-chloro-5-methoxypyrimidine (1.0 eq)
-
Reagent: Boron Tribromide (BBr3), 1.0 M in DCM (3.0 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
Methodology:
-
Preparation: Charge a flame-dried 3-neck flask with 4-Amino-6-chloro-5-methoxypyrimidine and anhydrous DCM under nitrogen atmosphere. Cool the suspension to 0°C .
-
Expert Insight: The starting material is sparingly soluble in DCM. The reaction proceeds as a slurry initially.
-
-
Addition: Dropwise add BBr3 solution over 30 minutes. Maintain internal temperature < 5°C.
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 12–16 hours.
-
Monitoring: Monitor by HPLC. The disappearance of the methoxy peak and the appearance of the more polar phenol peak indicates completion.
-
-
Quenching (Critical): Cool the mixture back to 0°C. Slowly add MeOH.
-
Caution: Exothermic reaction. Evolution of HBr gas and methyl bromide.
-
-
Isolation: Concentrate the solvent in vacuo. The residue is often a hydrobromide salt complex.
-
Salt Exchange (to HCl):
-
Resuspend the residue in water/methanol.[6] Neutralize with NaHCO3 to precipitate the free base. Filter and dry.
-
Resuspend the free base in 1,4-dioxane or ethanol. Add 4M HCl in dioxane (1.1 eq). Stir for 1 hour.
-
Filter the white crystalline solid: This compound .
-
Part 3: Technical Application in Drug Discovery
Why is this specific substitution pattern (4-NH2, 5-OH, 6-Cl) so valuable? It allows for orthogonal functionalization .
The 5-OH Vector (Solubility & Geometry)
In Remibrutinib synthesis, the 5-hydroxyl group is reacted via a Mitsunobu reaction with N-Boc-N-methyl-2-hydroxyethylamine.
-
Why: This installs a flexible linker that positions the acrylamide "warhead" (added later) to covalently modify Cysteine-481 in the BTK active site.
-
Protocol Note: The 5-OH is acidic enough (pKa ~9) for efficient Mitsunobu coupling or alkylation with alkyl halides.
The 6-Cl Vector (Scaffold Extension)
The chlorine atom serves as a handle for Suzuki-Miyaura cross-coupling .
-
Why: It allows the attachment of the central phenyl ring (e.g., 5-fluoro-2-methylphenyl moiety).
-
Selectivity: The 6-Cl is less reactive than the 5-OH towards nucleophiles, but highly reactive towards Pd-catalysts, allowing for sequential assembly.
The 4-NH2 Vector (Binding Affinity)
The amino group remains untouched throughout the synthesis.
-
Why: It serves as a critical Hydrogen Bond Donor to the hinge region of the kinase (specifically interacting with the backbone of Glu-475 or similar residues in BTK).
Workflow Diagram: Remibrutinib Assembly
Caption: The stepwise assembly of Remibrutinib utilizing the orthogonal reactivity of the 5-ol and 6-chloro positions.
Part 4: Analytical Characterization
To ensure the integrity of the synthesized hydrochloride salt, the following specifications must be met:
| Test | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity | > 98.0% | HPLC (C18, Acetonitrile/Water + TFA) |
| 1H NMR | Consistent with structure | DMSO-d6 (Signals: ~8.0 ppm Ar-H, Broad NH2) |
| Chloride Content | 18.0% - 20.0% (Theoretical for HCl salt) | Argentometric Titration |
| Solubility | Soluble in DMSO, Water (moderate); Insoluble in DCM | Visual |
References
-
Remibrutinib Synthesis & Application
-
BTK Inhibitor Chemistry
-
Historical Sulfadoxine/Pyrimidine Chemistry
-
GuideChem. "Sulfadoxine Synthesis and Precursors."[4] (Detailing the methoxy-pyrimidine route).
-
-
Patent Literature (Process Chemistry)
- Google Patents. "WO2024069507A1 - Synthesis methods and intermediates for the production of remibrutinib."
-
Compound Data & Safety
Sources
- 1. WO2024069507A1 - Synthesis methods and intermediates for the production of remibrutinib - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Carbone Scientific CO.,LTD [carbonesci.com]
- 4. Page loading... [guidechem.com]
- 5. WO2025103502A1 - Compounds and methods of treating cancers - Google Patents [patents.google.com]
- 6. WO2004007466A1 - Method for producing highly pure crystalline 4-amino-5,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Sulfadoxine synthesis - chemicalbook [chemicalbook.com]
- 9. 4-Amino-6-chloropyrimidin-5-ol | C4H4ClN3O | CID 13012885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Amino-6-chloropyrimidin-5-ol | C4H4ClN3O | CID 13012885 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Using 4-Amino-6-chloropyrimidin-5-ol hydrochloride as a pharmaceutical intermediate
An Application Guide to 4-Amino-6-chloropyrimidin-5-ol hydrochloride in Pharmaceutical Synthesis
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound, a key heterocyclic building block. We delve into its fundamental physicochemical properties, core reactivity, and its application in the synthesis of high-value pharmaceutical targets, particularly kinase inhibitors. This guide offers not just step-by-step protocols but also the underlying chemical principles and mechanistic insights required for successful reaction optimization and troubleshooting. By grounding our discussion in established chemical literature and providing clear, visual workflows, we aim to empower chemists to effectively leverage this versatile intermediate in their drug discovery programs.
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including anticancer and antiviral agents.[1][2] Its prevalence stems from its ability to act as a bioisostere for purines and its capacity to form multiple hydrogen bonds, enabling potent and selective interactions with biological targets like enzyme active sites. This compound emerges as a particularly valuable intermediate due to its trifunctional nature—possessing amino, hydroxyl, and chloro groups—which allows for sequential and regioselective modifications to build molecular complexity. This guide focuses on its application in constructing scaffolds for kinase inhibitors, a critical class of therapeutics in oncology and immunology.[3][4]
Compound Profile: Properties and Safety
A thorough understanding of the starting material is paramount for both safety and experimental success. Below are the key physicochemical properties and safety considerations for this compound.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 1956307-44-0 | [5] |
| Molecular Formula | C₄H₅Cl₂N₃O | [6] |
| Molecular Weight | 182.01 g/mol | [6] |
| Appearance | Solid | [7] |
| Melting Point | 214-219 °C | [7] |
Safety and Handling
As with all laboratory chemicals, this compound and its related compounds must be handled with appropriate care.[8]
| Hazard Class | Statement | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed.[9] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10] |
| Skin Irritation | Causes skin irritation.[9] | Wear protective gloves and clothing. Wash with plenty of soap and water if contact occurs.[11] |
| Eye Irritation | Causes serious eye irritation.[9] | Wear eye/face protection. Rinse cautiously with water for several minutes if contact occurs.[11] |
| Respiratory Irritation | May cause respiratory irritation.[9] | Avoid breathing dust. Use only in a well-ventilated area.[10] |
Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[8]
Core Reactivity and Mechanistic Insights
The synthetic versatility of 4-Amino-6-chloropyrimidin-5-ol stems from the distinct reactivity of its functional groups. The chlorine atom at the C6 position is the primary site for modification via Nucleophilic Aromatic Substitution (SₙAr).
Causality of Reactivity: The pyrimidine ring is inherently electron-deficient due to the two electronegative nitrogen atoms. This deficiency is further amplified by the electron-withdrawing chloro and hydroxyl groups, making the ring susceptible to attack by nucleophiles. The C6 position is particularly activated for SₙAr reactions.[12][13] The amino and hydroxyl groups can also be functionalized, but this typically requires different reaction conditions, allowing for a controlled, stepwise synthesis.
Caption: Key reactive sites on the 4-Amino-6-chloropyrimidin-5-ol scaffold.
Application Note: Synthesis of Kinase Inhibitor Scaffolds
A predominant application of this intermediate is in the synthesis of substituted aminopyrimidines, a core structure in many kinase inhibitors.[14] The general strategy involves a two-stage process: first, the displacement of the C6-chloro group with a carefully chosen amine, which often serves as the "hinge-binding" moiety of the inhibitor. Second, further diversification can occur at the other positions to enhance potency and selectivity.
Caption: General workflow for synthesizing kinase inhibitor precursors.
Detailed Experimental Protocols
Protocol 1: Synthesis of N⁶-Phenyl-4-amino-pyrimidin-5-ol via SₙAr Reaction
This protocol details a representative SₙAr reaction using aniline as the nucleophile. This reaction forms a key diarylamine-like scaffold present in many kinase inhibitors.
Rationale for Experimental Choices:
-
Solvent: Dioxane is chosen for its high boiling point, which facilitates the SₙAr reaction, often requiring elevated temperatures.[15]
-
Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic organic base used to neutralize the HCl salt of the starting material and the HCl generated during the reaction, driving the equilibrium towards the product.[15]
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under nitrogen minimizes potential oxidation of the electron-rich aniline and aminopyrimidinol at high temperatures.
Materials & Reagents:
-
This compound
-
Aniline (freshly distilled)
-
Diisopropylethylamine (DIPEA)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Place the flask under a nitrogen atmosphere.
-
Add anhydrous 1,4-dioxane (to make a ~0.1 M solution).
-
Add aniline (1.1 eq) followed by DIPEA (2.5 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 101 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[16]
Application in Biological Context: Kinase Inhibition
The pyrimidine-based scaffolds synthesized from this intermediate are designed to target the ATP-binding pocket of protein kinases. Dysregulation of kinase signaling is a hallmark of many cancers, making them prime therapeutic targets. The N-H of the C4-amino group and one of the pyrimidine ring nitrogens often form critical hydrogen bonds with the "hinge region" of the kinase, anchoring the inhibitor in the active site.
Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Troubleshooting and Optimization
| Problem Observed | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient temperature. 2. Nucleophile is too weak or sterically hindered. 3. Inadequate base. | 1. Increase reaction temperature; consider a higher-boiling solvent like DMF or using microwave irradiation.[17] 2. Use a more reactive nucleophile or consider metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig). 3. Ensure at least 2 equivalents of base are used to neutralize the hydrochloride and reaction byproduct. Switch to a stronger base like K₂CO₃ if needed.[15] |
| Formation of Hydroxypyrimidine Side Product | Presence of water in the reaction mixture, leading to hydrolysis of the C-Cl bond. | Use anhydrous solvents and reagents. Dry glassware thoroughly. Run the reaction under an inert atmosphere.[17] |
| Multiple Products | Lack of regioselectivity; reaction at other sites (e.g., N-alkylation of the amino group). | Protect the C4-amino or C5-hydroxyl group before the SₙAr reaction if they are interfering. Lowering the reaction temperature may improve selectivity. |
Conclusion
This compound is a potent and versatile intermediate for pharmaceutical synthesis. Its well-defined reactivity allows for the strategic and controlled construction of complex heterocyclic systems. By understanding the principles of nucleophilic aromatic substitution and leveraging the protocols outlined in this guide, drug discovery scientists can efficiently synthesize novel aminopyrimidine scaffolds, accelerating the development of next-generation therapeutics, particularly in the field of kinase inhibition.
References
-
Hughes, D. L., et al. (2021). Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. PMC. [Link]
-
Kumar, A., et al. (2013). Synthesis and antibacterial activity of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
PubChem. 4-Amino-6-chloropyrimidin-5-ol. [Link]
-
NIST WebBook. Pyrimidine, 4-amino-6-chloro-5-nitro-. [Link]
-
Al-Omary, F. A., et al. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. [Link]
-
Gaponov, K. V., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Kaur, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences. [Link]
-
Hussain, A., et al. (2021). A Synthesis and Pharmaceutical Evaluation of Pyrimidine Derivatives and Their Docking Studies. ResearchGate. [Link]
-
Wang, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. [Link]
- Google Patents. Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
-
Rejman, D., et al. (1995). Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. Nucleosides & Nucleotides. [Link]
-
Lim, D., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
De Clercq, E. (2005). Recent highlights in the development of new antiviral drugs. Journal of Antimicrobial Chemotherapy. [Link]
-
El-Gamal, M. I., et al. (2021). Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma. Journal of Medicinal Chemistry. [Link]
-
El-Gendy, M. A. F., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC. [Link]
-
Pinto, D. C. G. A., et al. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Preprints.org. [Link]
-
Lim, D., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
ResearchGate. Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. [Link]
-
Cano, M., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. [Link]
-
Walle, M. R., et al. (2023). The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. ResearchGate. [Link]
-
Wang, Y.-T., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1956307-44-0|this compound|BLD Pharm [bldpharm.com]
- 6. 4-Amino-6-chloropyrimidin-5-ol | C4H4ClN3O | CID 13012885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Amino-6-chloropyrimidine 97 5305-59-9 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. 5305-59-9 Cas No. | 4-Amino-6-chloropyrimidine | Apollo [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. CAS 5305-59-9: 4-Amino-6-chloropyrimidine | CymitQuimica [cymitquimica.com]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Chlorination and Hydrolysis Strategies for Pyrimidine Derivatives
Abstract & Strategic Context
Pyrimidine derivatives constitute the backbone of modern oncology and antiviral pharmacophores (e.g., Imatinib, Fluorouracil). The functionalization of the pyrimidine ring often hinges on a critical toggle: the conversion of hydroxyl groups (tautomeric carbonyls) to chlorides, and the inverse—controlled hydrolysis.
This guide moves beyond textbook definitions to address the process-critical variables that determine yield and purity: Vilsmeier-Haack activation, regioselective nucleophilic aromatic substitution (
Deoxychlorination: The Vilsmeier-Haack Protocol
While
Mechanistic Insight
The reaction between DMF and
Figure 1: Catalytic cycle of DMF in POCl3 chlorination. The regeneration of DMF characterizes its catalytic role.
Protocol A: Catalytic Chlorination of 4-Hydroxypyrimidine
Target: Synthesis of 4-chloropyrimidine from 4-hydroxypyrimidine. Scale: 50 mmol basis.
Reagents:
-
4-Hydroxypyrimidine (4.80 g, 50 mmol)
- (Phosphorus oxychloride) (23 mL, 250 mmol, 5.0 equiv)
-
DMF (Catalytic) (0.5 mL, ~10 mol%)
-
Solvent: None (Neat) or Toluene (if solubility is critical)
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Charging: Add the 4-hydroxypyrimidine solid.
-
Reagent Addition: Add
via syringe. Caution: is corrosive and fumes in air.[3] -
Catalysis: Add DMF dropwise. You will observe a slight exotherm and effervescence (
gas evolution). -
Reaction: Heat the mixture to reflux (
C) .-
IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane) or LCMS every hour. The reaction is typically complete in 2–4 hours.
-
Visual Cue: The suspension should turn into a clear, often dark orange/brown solution.
-
-
Concentration: Once complete, cool to
C. Remove excess under reduced pressure (rotary evaporator with a caustic trap for acidic fumes). Do not distill to dryness ; leave a small volume of oil to prevent thermal instability. -
Quenching (Critical Safety Step): See Section 4.
Hydrolysis and Regioselectivity
When working with 2,4-dichloropyrimidine, selective functionalization is governed by the electronic environment of the ring.
-
C4 Position: Highly electrophilic due to the para-relationship with N1 and ortho-relationship with N3. It is the primary site for nucleophilic attack (
) and hydrolysis. -
C2 Position: Less reactive. Substitution here usually requires higher temperatures or displacement of the C4-chloride first.
Regioselectivity Logic
Controlling hydrolysis allows for the synthesis of 2-chloro-4-hydroxypyrimidine (via acid hydrolysis) or 2,4-dihydroxypyrimidine (complete hydrolysis).
Figure 2: Regioselectivity map for the hydrolysis of 2,4-dichloropyrimidine. C4 is the kinetically favored site.[4]
Protocol B: Selective Hydrolysis to 2-Chloro-4-hydroxypyrimidine
Objective: Selectively hydrolyze the C4-chloride while retaining the C2-chloride for future cross-coupling.
Reagents:
-
2,4-Dichloropyrimidine (1.0 equiv)[4]
-
Sodium Hydroxide (NaOH), 1N aqueous solution (2.2 equiv)
-
THF (Solvent)[5]
Methodology:
-
Dissolution: Dissolve 2,4-dichloropyrimidine in THF (0.2 M concentration).
-
Controlled Addition: Cool the solution to 0°C . Add 1N NaOH dropwise over 30 minutes.
-
Why? Low temperature and slow addition prevent the concentration of hydroxide from spiking, which would lead to double hydrolysis.
-
-
Monitoring: Stir at 0°C -> RT. Monitor by LCMS.[4] The starting material (2,4-dichloro) will disappear, forming the mono-hydroxy species.
-
Workup: Acidify carefully with 1N HCl to pH ~3-4. The product, 2-chloro-4-hydroxypyrimidine (tautomerizes to the pyrimidone), often precipitates. Filter and wash with cold water.
Safety & Troubleshooting (Trustworthiness)
The "Reverse Quench" (Mandatory)
The most dangerous step in chlorination is quenching excess
-
NEVER add water to the reaction mixture.[6][7] This causes a "volcano" effect.
-
ALWAYS use a Reverse Quench :
-
Prepare a beaker of crushed ice / water (roughly 5x volume of reaction) with vigorous stirring.
-
Add the reaction mixture (or concentrated oil) dropwise onto the ice.
-
Maintain internal temperature
C during addition.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Black Tar Formation | Reaction temp too high; Polymerization. | Reduce temp to 80-90°C; Ensure inert atmosphere ( |
| Incomplete Reaction | Inactive Vilsmeier reagent. | Ensure DMF is dry (anhydrous); Increase DMF to 0.5 equiv. |
| Low Yield after Quench | Product hydrolysis during workup. | Keep quench pH neutral/basic (use |
| Violent Fuming | Moisture ingress.[3] | Flame-dry glassware; Check septa integrity. |
References
-
Vilsmeier-Haack Mechanism & Reagents
-
Regioselectivity in Pyrimidines
-
Safety Protocols
-
NOAA Cameo Chemicals. "Phosphorus Oxychloride Safety Data & Reactivity." Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. studylib.net [studylib.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Note: Strategic Synthesis of Pyrimidine-Based Antiviral Agents from 4-Amino-6-chloropyrimidin-5-ol Hydrochloride
Executive Summary
Pyrimidine scaffolds are foundational to numerous therapeutic agents, demonstrating a broad spectrum of biological activities, including potent antiviral efficacy.[1] These heterocyclic compounds are integral to the structure of DNA and RNA, making their analogues prime candidates for disrupting viral replication.[2][3] This document provides a comprehensive guide to the strategic use of 4-Amino-6-chloropyrimidin-5-ol hydrochloride as a versatile starting material for the synthesis of novel pyrimidine-based antiviral drug candidates. We will detail a representative synthetic pathway, emphasizing the causality behind experimental choices, robust safety protocols, and methods for structural verification. The protocols herein are designed to be self-validating, providing researchers with a reliable framework for developing next-generation antiviral therapeutics that often function by interfering with viral DNA or RNA synthesis.[4][5]
Foundational Concepts: The Role of Pyrimidines in Antiviral Therapy
Pyrimidine derivatives are a cornerstone of antiviral drug discovery.[6] Their structural similarity to endogenous nucleosides allows them to act as competitive inhibitors or alternative substrates for viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp).[7] By incorporating into the growing viral genome or by allosterically inhibiting the polymerase, these molecules effectively terminate viral propagation.[8][9] The strategic placement of functional groups—such as halogens, amines, and hydroxyls—on the pyrimidine ring is critical for modulating target affinity, bioavailability, and overall efficacy. This compound is an exemplary precursor, offering three distinct functional sites for chemical modification, enabling the creation of diverse molecular architectures.
Safety First: Handling of Key Reagents
A rigorous adherence to safety protocols is paramount. The primary starting material and subsequent reagents possess specific hazards that require careful management.
3.1 Personal Protective Equipment (PPE) Before commencing any experimental work, ensure the following PPE is worn:
-
OSHA-compliant safety goggles or a face shield.[10]
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
3.2 Engineering Controls All manipulations of solid reagents and volatile solvents must be performed within a certified chemical fume hood to ensure adequate ventilation.[11] An eyewash station and safety shower must be readily accessible.[10]
3.3 Reagent-Specific Hazard Summary
| Reagent | CAS Number | Key Hazards | Handling Precautions |
| 4-Amino-6-chloropyrimidin-5-ol HCl | N/A (for HCl salt) | Causes serious eye irritation; Causes skin irritation; May cause respiratory irritation.[12] | Avoid breathing dust. Wash skin thoroughly after handling. Store in a cool, dry place away from strong oxidizing agents.[11][12] |
| Palladium on Carbon (Pd/C) | 7440-05-3 | Flammable solid. May be pyrophoric. | Handle under an inert atmosphere (e.g., Argon or Nitrogen). Avoid static discharge. Do not allow to dry out. |
| Sodium Azide (NaN₃) | 26628-22-8 | Fatal if swallowed or in contact with skin. May form explosive metal azides. | Use with extreme caution. Avoid contact with acids and metals. Dispose of as hazardous waste according to institutional guidelines. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Harmful if inhaled or in contact with skin. Suspected of damaging the unborn child. | Use in a well-ventilated fume hood. Avoid exposure. |
This table is not exhaustive. Always consult the full Safety Data Sheet (SDS) for each chemical before use.[10][11][12]
Synthetic Strategy: From Precursor to Potent Inhibitor
This section outlines a logical, three-step synthetic sequence to transform 4-Amino-6-chloropyrimidin-5-ol into a hypothetical antiviral target, (Compound 3) , a 4-amino-6-azido-pyrimidin-5-ol. The introduction of an azido group is a common strategy in medicinal chemistry to create precursors for "click" chemistry or for conversion into other functional groups.
Caption: Synthetic workflow from starting material to the target compound.
Detailed Experimental Protocols
5.1 Step 1: Catalytic Dechlorination to Synthesize 4-Amino-pyrimidin-5-ol (Compound 1)
Principle: This step involves the hydrogenolysis of the C-Cl bond. Palladium on carbon is an efficient catalyst for this reaction, using hydrogen gas to reductively remove the chlorine atom. This is a critical step to prepare the pyrimidine core for subsequent functionalization.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
|---|---|---|---|---|
| 4-Amino-6-chloropyrimidin-5-ol HCl | 182.01 | 5.00 g | 27.5 | 1.0 |
| 10% Palladium on Carbon (50% wet) | N/A | 500 mg | N/A | 10% w/w |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 4.62 g | 55.0 | 2.0 |
| Methanol (MeOH) | 32.04 | 150 mL | N/A | Solvent |
| Hydrogen (H₂) | 2.02 | Balloon | Excess | Reductant |
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Hydrogen balloon with a needle adapter
-
Celite® filtration setup
Procedure:
-
To the 250 mL flask, add 4-Amino-6-chloropyrimidin-5-ol HCl (5.00 g), sodium bicarbonate (4.62 g), and methanol (150 mL).
-
Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride salt.
-
Carefully add the 10% Pd/C catalyst to the flask. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.
-
Fit the flask with a condenser. Purge the flask by evacuating and backfilling with hydrogen gas three times.
-
Leave the reaction under a positive pressure of hydrogen (from the balloon) and stir vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% MeOH in Dichloromethane). The reaction is typically complete in 4-6 hours.
-
Once complete, carefully purge the flask with nitrogen or argon to remove all hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization from a minimal amount of hot ethanol to afford Compound 1 as a solid.
Characterization:
-
¹H NMR: Confirm the disappearance of the signal corresponding to the proton adjacent to the chlorine and the appearance of a new aromatic proton signal.
-
LC-MS: Confirm the expected molecular weight (M+H⁺) for C₄H₅N₃O.
5.2 Step 2 & 3: One-Pot Tosylation and Azidation to Synthesize 4-Amino-6-azido-pyrimidin-5-ol (Compound 3)
Principle: This sequence first activates the hydroxyl group for nucleophilic substitution by converting it into a better leaving group (tosylate). Without isolation, a nucleophile (azide) is introduced to displace the tosylate group via an SₙAr mechanism, yielding the final product. This one-pot approach improves efficiency and reduces material loss.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
|---|---|---|---|---|
| Compound 1 | 111.10 | 2.00 g | 18.0 | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 3.78 g | 19.8 | 1.1 |
| Triethylamine (TEA) | 101.19 | 3.76 mL | 27.0 | 1.5 |
| Sodium Azide (NaN₃) | 65.01 | 1.76 g | 27.0 | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 80 mL | N/A | Solvent |
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen/Argon inlet
-
Ice bath
Procedure:
-
Dissolve Compound 1 (2.00 g) in anhydrous DMF (80 mL) in the flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (3.76 mL) dropwise, followed by the portion-wise addition of p-toluenesulfonyl chloride (3.78 g).
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours to form the tosylated intermediate (Compound 2) .
-
Re-cool the mixture to 0 °C.
-
Carefully add sodium azide (1.76 g) in small portions. Extreme Caution: Sodium azide is highly toxic.
-
Allow the reaction to warm to room temperature and then heat to 60 °C. Stir for 12-16 hours.
-
Monitor the reaction by TLC until the tosylated intermediate is consumed.
-
Cool the mixture to room temperature and pour it into 400 mL of ice-water.
-
A precipitate should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (3 x 30 mL) and then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield the final product, Compound 3 .
Characterization:
-
IR Spectroscopy: Look for the characteristic azide (N₃) stretch around 2100-2150 cm⁻¹.
-
¹H & ¹³C NMR: Confirm the final structure and high purity.
-
High-Resolution Mass Spectrometry (HRMS): Determine the exact mass to confirm the elemental composition.
Biological Mechanism: How Pyrimidine Analogues Inhibit Viruses
The synthesized pyrimidine analogues, once developed into active drugs, typically function as prodrugs. Inside the host cell, they are metabolized into their active triphosphate form. This active metabolite then targets the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral genome replication.
Caption: Generalized mechanism of action for pyrimidine-based antiviral drugs.
This competitive inhibition slows down or completely halts the synthesis of new viral RNA, thereby preventing the virus from multiplying and spreading.[7][13]
Conclusion and Future Directions
This application note has detailed a robust and scientifically grounded protocol for the synthesis of a novel pyrimidine derivative from this compound. The described pathway is efficient and relies on well-established chemical transformations. The resulting compound serves as a valuable scaffold for further elaboration and biological screening. Future work should focus on diversifying the functional groups on the pyrimidine core to build a library of compounds for structure-activity relationship (SAR) studies against a panel of viruses, including influenza, coronaviruses, and others.[14][15] The ultimate goal is the identification of lead compounds with high potency and low cytotoxicity for further preclinical development.
References
-
GSC Online Press. (2023, October 30). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Biological and Pharmaceutical Sciences, 25(02), 076–083. [Link]
-
ResearchGate. (2025, August 8). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. [Link]
-
PMC. Recent Advances in Pyrimidine-Based Drugs. [Link]
-
ASM Journals. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Antimicrobial Agents and Chemotherapy. [Link]
-
Rockefeller University Press. (2012, February 6). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. The Journal of Cell Biology. [Link]
-
Thermo Fisher Scientific. (2014, January 14). SAFETY DATA SHEET for 4-Amino-6-chloropyrimidine. [Link]
-
Wikipedia. Favipiravir. [Link]
-
EManuscript Technologies. (2024, April 30). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. [Link]
- Google Patents.
-
Pandawa Institute Journals. (2025, May 18). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. [Link]
-
PMC - NIH. (2020, July 16). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. [Link]
-
Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]
-
MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]
-
Scientific Update. (2020, April 1). Favipiravir and the battle against COVID-19. [Link]
-
SciSpace. Favipiravir - a Modern Antiviral Drug: Synthesis and Modifications. [Link]
-
PubMed. (1996, December). Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. [Link]
-
PMC. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. [Link]
-
Baghdad Science Journal. (2023, June 1). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. [Link]
-
Bentham Science Publisher. Pharmaceutical Potential of Pyrimidines as Antiviral Agents. [Link]
-
MDPI. (2024, November 25). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. [Link]
-
PubChem. 4-Amino-6-chloropyrimidin-5-ol. [Link]
-
PMC. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. [Link]
-
MDPI. (2023, October 2). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. [Link]
-
Preprints.org. (2021, October 14). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. [Link]
-
MDPI. (2021, May 4). Antiviral Activity Exerted by Natural Products against Human Viruses. [Link]
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. jchr.org [jchr.org]
- 3. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. journals.asm.org [journals.asm.org]
- 9. rupress.org [rupress.org]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 4-Amino-6-chloropyrimidin-5-ol Hydrochloride
Introduction
4-Amino-6-chloropyrimidin-5-ol hydrochloride is a highly functionalized pyrimidine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure, appearing in numerous natural products and pharmaceuticals, including anticancer and antimicrobial agents.[1][2] The strategic placement of amino, chloro, and hydroxyl groups on this core structure provides multiple points for diversification, enabling the exploration of structure-activity relationships (SAR) to optimize drug candidates.
The C5-hydroxyl group, in particular, offers a prime site for modification to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Functionalization of this hydroxyl group can also introduce new pharmacophoric features, potentially enhancing target binding affinity and selectivity. However, the presence of other reactive sites—the C4-amino group and the C6-chloro atom—necessitates carefully designed synthetic strategies to achieve regioselective functionalization. This guide provides detailed protocols and expert insights for the selective modification of the hydroxyl group through common and robust chemical transformations.
Chapter 1: Physicochemical Properties and Reactivity Profile
A thorough understanding of the substrate's properties is paramount for successful reaction design. 4-Amino-6-chloropyrimidin-5-ol is a crystalline solid, and its key computed properties are summarized below.[3]
| Property | Value | Source |
| Molecular Formula | C4H4ClN3O | PubChem CID: 13012885[3] |
| Molecular Weight | 145.55 g/mol | PubChem CID: 13012885[3] |
| IUPAC Name | 4-amino-6-chloropyrimidin-5-ol | PubChem CID: 13012885[3] |
The reactivity of the pyrimidine ring is significantly influenced by its substituents. The electron-withdrawing nature of the chlorine atom and the nitrogen atoms within the ring makes the hydroxyl group more acidic than a typical aliphatic alcohol, facilitating its deprotonation. Conversely, the amino group is a potential nucleophile that can compete with the hydroxyl group in certain reactions. Selective functionalization hinges on exploiting the differential reactivity of these groups.
Chapter 2: General Considerations for Reaction Setup
Handling the Hydrochloride Salt:
The starting material is provided as a hydrochloride salt. This has implications for reaction setup, as the protonated form is less nucleophilic. There are two primary strategies to address this:
-
Pre-neutralization: The hydrochloride salt can be neutralized by treatment with a base (e.g., NaHCO3, Na2CO3) in a suitable solvent, followed by extraction of the free base. This approach provides a clean starting material but may involve an additional workup step.
-
In-situ Neutralization: A stoichiometric amount of base can be added directly to the reaction mixture to neutralize the HCl salt and deprotonate the hydroxyl group simultaneously. This is often more convenient but requires careful selection of the base to avoid side reactions.
Solvent and Base Selection:
The choice of solvent and base is critical for controlling the reaction's outcome.
-
Solvents: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are generally good choices as they can dissolve the polar starting material and support SN2-type reactions.[4]
-
Bases: The base should be strong enough to deprotonate the hydroxyl group but not so strong as to cause unwanted side reactions. Common choices include potassium carbonate (K2CO3), sodium hydride (NaH), and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Chapter 3: Protocol 1 - O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for forming ethers from an alkoxide and an alkyl halide.[5][6][7][8] This reaction proceeds via an SN2 mechanism, making it ideal for primary and some secondary alkyl halides.[5][8]
Mechanism Insight: The reaction is initiated by the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the alkyl halide in a backside attack, displacing the halide and forming the ether linkage.[5][7]
Detailed Step-by-Step Protocol:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add a suitable solvent (e.g., DMF, 0.1-0.2 M concentration) and a base (e.g., K2CO3, 2.2 eq). Stir the suspension at room temperature for 30 minutes. The excess base ensures both neutralization of the HCl salt and deprotonation of the hydroxyl group.
-
Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Troubleshooting Guide:
-
Low Conversion: Increase the reaction temperature or time. Consider using a stronger base like NaH (use with caution).
-
Side Products (N-alkylation): N-alkylation can sometimes be observed. Running the reaction at a lower temperature may improve O-selectivity.
-
No Reaction: Ensure the alkyl halide is reactive (iodides > bromides > chlorides).
Workflow Diagram:
Caption: O-Alkylation Workflow
Chapter 4: Protocol 2 - O-Acylation to Form Ester Derivatives
O-acylation is another fundamental transformation to functionalize the hydroxyl group, leading to the formation of esters. This is typically achieved using acyl chlorides or anhydrides in the presence of a base.
Mechanism Insight: Similar to O-alkylation, the reaction requires the deprotonation of the hydroxyl group. The resulting alkoxide then attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which subsequently collapses to form the ester and a leaving group. For chemoselective O-acylation in the presence of an amino group, acidic conditions can be employed to protonate the more basic amino group, leaving the hydroxyl group to react.[9]
Detailed Step-by-Step Protocol (Basic Conditions):
-
Preparation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DCM or THF) at 0 °C, add a non-nucleophilic base like triethylamine (2.5 eq).
-
Acylating Agent: Add the acyl chloride or anhydride (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with saturated aqueous NaHCO3 solution and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product as needed.
Troubleshooting Guide:
-
Di-acylation (N- and O-acylation): This can occur under basic conditions. Using a bulky base or running the reaction at a lower temperature can favor O-acylation. Alternatively, employing the acidic protocol can enhance selectivity.[9]
-
Hydrolysis of Acylating Agent: Ensure all reagents and solvents are anhydrous, as water will hydrolyze the acyl chloride/anhydride.
Workflow Diagram:
Caption: O-Acylation Workflow
Chapter 5: Advanced Functionalization Strategies
Beyond standard alkylation and acylation, other methods can be employed for more complex modifications.
-
O-Arylation: The introduction of an aryl group can be achieved through transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, which has been adapted for C-O bond formation.[14] This typically involves a palladium or copper catalyst and a suitable ligand.
Conclusion
The functionalization of the hydroxyl group of this compound is a key strategy for the development of novel pyrimidine-based compounds for drug discovery. By carefully selecting the reaction conditions, particularly the base and solvent, a high degree of selectivity for O-functionalization can be achieved. The protocols outlined in this guide for O-alkylation and O-acylation provide a solid foundation for researchers to build upon. Further exploration of advanced methods like the Mitsunobu reaction can expand the synthetic toolbox for accessing a diverse range of derivatives.
References
-
Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Pyrimidine and cumene derivatives functionalized by hydroxy and methoxy. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of. Beilstein Journal of Organic Chemistry. [Link]
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. ResearchGate. [Link]
-
N-Heterocyclic carbene-mediated redox condensation of alcohols. RSC Publishing. [Link]
-
Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. [Link]
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. PubMed. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Standard Operating Procedure for Hydrochloric Acid. University of California, Santa Cruz. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Williamson Ether Synthesis. University of Colorado Boulder. [Link]
-
Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC. [Link]
-
Problem with hydrochloride salt formation/isolation. Reddit. [Link]
-
Purification of organic hydrochloride salt? ResearchGate. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
4-Amino-6-chloropyrimidin-5-ol. PubChem. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC. [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
-
9.5: Williamson ether synthesis. Chemistry LibreTexts. [Link]
-
4-Amino-6-chloropyrimidine. PubChem. [Link]
-
Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega. [Link]
-
NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives. ResearchGate. [Link]
-
Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. PubMed. [Link]
-
Organic Synthesis With A Side Of Salt. Chembites. [Link]
-
Site-Selective Amide Functionalization by Catalytic Azoline Engrafting. PMC. [Link]
-
Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. PubMed. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC. [Link]
-
BindingDB BDBM297388. BindingDB. [Link]
-
Studies on the structure of 1‐Alkyl‐4‐amino‐6‐methylpyrimidinium Iodides. Sci-Hub. [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. ResearchGate. [Link]
-
The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI. [Link]
- Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof.
Sources
- 1. acikerisim.cumhuriyet.edu.tr [acikerisim.cumhuriyet.edu.tr]
- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-6-chloropyrimidin-5-ol | C4H4ClN3O | CID 13012885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives [beilstein-journals.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. N-Heterocyclic carbene-mediated redox condensation of alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Amino-6-chloropyrimidin-5-ol HCl Synthesis
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic ID: PYR-5-OH-SYN-OPT[1]
Executive Summary
The synthesis of 4-Amino-6-chloropyrimidin-5-ol hydrochloride (CAS: 38953-42-3) presents a classic "chemoselectivity vs. reactivity" paradox.[1] The electron-rich 5-hydroxyl group destabilizes the ring toward nucleophilic attack, while the 6-chloro substituent is labile and prone to hydrolysis.[1]
Low yields in this synthesis are rarely due to a single catastrophic failure but rather the accumulation of inefficiencies across two critical stages:
-
Over-amination (formation of diamines) during the functionalization of the pyrimidine core.
-
De-halogenation or Hydrolysis during the deprotection (demethylation) step.[1]
This guide abandons generic advice in favor of a Protection-Group Strategy (specifically the 5-methoxy route), which is the industry "Gold Standard" for high-purity isolation.[1]
Module 1: The Synthetic Logic (Visualized)
Before troubleshooting, verify your route matches the high-yield pathway below. Direct chlorination of 4-amino-5-hydroxypyrimidine is not recommended due to poor regioselectivity.[1]
Pathway Analysis
Figure 1: The 5-Methoxy Protection Strategy. Note that Impurity A and B are the primary yield-killers.[1]
Module 2: Critical Process Parameters (CPP) & Troubleshooting
Phase 1: The Amination Step ( )
Reaction: 4,6-Dichloro-5-methoxypyrimidine +
Q: My product contains ~15% of the diamine impurity (4,6-diamino). How do I stop the second addition? A: The pyrimidine ring becomes less electrophilic after the first amine addition, but high temperatures override this selectivity.
-
The Fix:
-
Temperature Control: Maintain reaction temperature strictly between 35°C and 45°C . Do not reflux.[1]
-
Ammonia Source: Switch from liquid ammonia (neat) to 7N
in Methanol . This allows precise stoichiometric control.[1] -
Stoichiometry: Use exactly 2.2 to 2.5 equivalents of ammonia. The first equivalent reacts; the second neutralizes the HCl byproduct. Excess beyond 3.0 eq promotes diamine formation.[1]
-
Q: The reaction stalls at 80% conversion. Should I add heat? A: No. Heating promotes the displacement of the second chlorine.[1]
-
The Fix: Instead of heat, increase the concentration .
reactions are second-order. Running the reaction at 5–6 volumes of solvent (relative to SM weight) rather than 10-20 volumes will drive kinetics without thermal energy.[1]
Phase 2: The Demethylation (Deprotection)
Reaction: 4-Amino-6-chloro-5-methoxypyrimidine
Q: I am losing the Chlorine atom during demethylation (forming 4-amino-5,6-dihydroxypyrimidine).
A: You are likely using aqueous HBr or HI at reflux.[1] The chloride on the pyrimidine ring is susceptible to acid-catalyzed hydrolysis at high temperatures (
-
The Fix (Method A - Mild): Use Boron Tribromide (
) in Dichloromethane (DCM).[1]-
Protocol: Cool to
(or ), add (3.0 eq), warm to RT. This cleaves the ether without touching the aryl chloride.
-
-
The Fix (Method B - Scalable): Use Sodium Ethanethiolate (NaSEt) in DMF at
.[1]
Q: My product is a sticky oil/gum after workup. A: This is a common issue with amphoteric pyrimidines.[1]
-
The Fix: You are likely trapping inorganic salts.[1]
Module 3: The "Gold Standard" Protocol
This protocol minimizes side reactions identified in the troubleshooting section.
Step 1: Controlled Amination
-
Charge 4,6-Dichloro-5-methoxypyrimidine (1.0 eq) into a reactor.
-
Add Methanol (5.0 volumes). Stir to dissolve.
-
Cool to
. -
Add 7N
in Methanol (2.4 eq) dropwise over 1 hour. Exotherm control is critical. -
Warm to
and stir for 12 hours. Monitor by HPLC.-
Stop Criteria: SM < 1.0%; Diamine < 2.0%.[1]
-
-
Workup: Concentrate in vacuo. Slurry residue in water.[1] Filter the solid (4-Amino-6-chloro-5-methoxypyrimidine).
-
Target Yield: 85-92%.[1]
-
Step 2: Selective Demethylation[1]
-
Charge Intermediate from Step 1 (1.0 eq) and DCM (10 volumes).
-
Cool to
. -
Add
(1M in DCM, 3.0 eq) slowly. -
Stir at
for 4-6 hours. -
Quench by pouring into ice water (Careful: Exothermic).
-
Isolation: Neutralize aqueous layer with
to pH 6. Extract with Ethyl Acetate (poor solubility) or simply filter the precipitate if concentration is high. -
Salt Formation: Dissolve free base in minimal MeOH; add 4M HCl in Dioxane. Filter white crystals.[1]
Module 4: Quantitative Benchmarks
Compare your results against these industrial baselines to assess process health.
| Parameter | Acceptable Range | Critical Limit (Fail) | Corrective Action |
| Step 1 Conversion | > 98% | < 90% | Increase concentration (reduce solvent vol). |
| Diamine Impurity | < 3.0% | > 5.0% | Reduce reaction temp; reduce |
| De-chlorinated Impurity | < 0.5% | > 1.0% | Switch from HBr reflux to |
| Final Appearance | White/Off-white solid | Brown/Sticky Gum | Recrystallize from iPrOH/Water (9:1).[1] |
| Overall Yield | 65 - 75% | < 40% | Check mass balance in aqueous mother liquor.[1] |
Module 5: Troubleshooting Decision Matrix
Use this logic flow to diagnose low yields immediately.
Figure 2: Diagnostic logic for yield optimization.
References
-
CN102516182B . Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. Google Patents. Available at: (Accessed Feb 27, 2026).[1]
-
PubChem . 4-Amino-6-chloropyrimidin-5-ol Compound Summary. National Library of Medicine.[1] Available at: [Link] (Accessed Feb 27, 2026).[1]
Sources
- 1. 4-Amino-6-chloropyrimidine 97 5305-59-9 [sigmaaldrich.com]
- 2. The involvement of 5-hydroxymethylcytosine in active DNA demethylation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into amination via nucleophilic aromatic substitution - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting solubility issues with 4-Amino-6-chloropyrimidin-5-ol HCl
Welcome to the technical support center for 4-Amino-6-chloropyrimidin-5-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound. As a substituted pyrimidine, its solubility is influenced by a combination of its structural features: a basic amino group, an acidic hydroxyl group, and a reactive chloro group, all on a heterocyclic scaffold. This guide will provide both theoretical understanding and practical, step-by-step protocols to ensure successful dissolution and handling in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 4-Amino-6-chloropyrimidin-5-ol HCl?
A1: As a hydrochloride salt of a molecule with both acidic (phenolic hydroxyl) and basic (amino) functional groups, 4-Amino-6-chloropyrimidin-5-ol HCl is expected to have its highest solubility in aqueous solutions at acidic pH. The protonated amino group enhances its interaction with water. Its solubility is generally low in non-polar organic solvents. In common laboratory solvents, it is expected to be sparingly soluble in water and alcohols, but more soluble in polar aprotic solvents like DMSO and DMF.
Q2: I'm observing a precipitate forming in my aqueous stock solution over time. What could be the cause?
A2: Precipitate formation in aqueous solutions can be due to a few factors. If the pH of your solution has shifted towards neutral or basic, the free base form of the compound may be precipitating out, as it is likely less soluble than the hydrochloride salt. Another possibility is the degradation of the compound, particularly the hydrolysis of the chloro group, which can lead to the formation of less soluble byproducts. It is also possible for the hydrochloride salt to have reduced solubility in the presence of other chloride ions, an effect known as the "common ion effect".
Q3: How does pH affect the solubility of this compound?
A3: The pH of the solvent is a critical factor governing the solubility of 4-Amino-6-chloropyrimidin-5-ol HCl. The molecule has two ionizable groups: the amino group, which is basic, and the hydroxyl group, which is weakly acidic.
-
In acidic solutions (low pH): The amino group will be protonated (-NH3+), forming a salt that is more polar and thus more soluble in aqueous media.
-
In neutral solutions (around pH 7): A significant portion of the molecules may exist as the less soluble free base, potentially leading to precipitation.
-
In basic solutions (high pH): The hydroxyl group can be deprotonated (-O-), which might increase solubility. However, basic conditions can also promote the hydrolysis of the chloro group, leading to degradation.
Q4: What is the recommended solvent for preparing a high-concentration stock solution?
A4: For preparing high-concentration stock solutions, Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. Similar chlorinated pyrimidine derivatives have shown good solubility in these solvents.[1] For biological assays, it is crucial to be mindful of the final concentration of these solvents, as they can be toxic to cells.
Troubleshooting Guide: Solubility Issues
This section provides a structured approach to resolving common solubility problems.
Problem 1: The compound is not dissolving in my desired aqueous buffer.
-
Causality: The pH of your buffer may not be optimal for the solubility of the hydrochloride salt. The buffer composition could also be a factor.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aqueous insolubility.
-
Detailed Steps:
-
Verify pH: Use a calibrated pH meter to check the pH of your compound suspended in the buffer.
-
pH Adjustment: If the pH is above 5, slowly add 0.1 M HCl dropwise while stirring until the compound dissolves. Monitor the pH to ensure it remains within a range compatible with your experiment.
-
Apply Gentle Heat/Sonication: If the compound is still not fully dissolved, gentle warming (not exceeding 50°C to minimize degradation) or sonication can help overcome the activation energy of dissolution.
-
Introduce a Co-solvent: If insolubility persists, the addition of a small percentage of a water-miscible organic solvent (co-solvent) like ethanol or polyethylene glycol 400 (PEG 400) can increase solubility.[2] Start with 1-5% (v/v) and increase if necessary, keeping in mind the tolerance of your experimental system.
-
High-Concentration Stock Approach: If direct dissolution in an aqueous buffer is not feasible, prepare a concentrated stock solution in DMSO or DMF and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your experiment.
-
Problem 2: A precipitate forms after dissolving the compound and storing the solution.
-
Causality: This could be due to a change in pH, temperature, or degradation of the compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation upon storage.
-
Detailed Steps:
-
Evaluate Storage: Ensure the solution is stored protected from light and at a stable temperature. For aqueous solutions, refrigeration (2-8°C) is generally recommended for short-term storage.
-
Monitor pH: If possible, check the pH of the solution where precipitation has occurred. A shift towards neutrality can cause the less soluble free base to precipitate.
-
Fresh is Best: Due to the potential for hydrolysis of the chloro group, it is highly recommended to prepare aqueous solutions fresh for each experiment.
-
Aliquot and Freeze: For stock solutions in DMSO or DMF, it is best practice to prepare small, single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol aims to prepare a stock solution in an acidic aqueous environment to maximize solubility.
Materials:
-
4-Amino-6-chloropyrimidin-5-ol HCl
-
Sterile, deionized water
-
0.1 M Hydrochloric acid (HCl)
-
Calibrated pH meter
-
Sterile conical tube or vial
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh out the required amount of 4-Amino-6-chloropyrimidin-5-ol HCl to make a 10 mM solution.
-
Add a portion of the deionized water (e.g., 80% of the final volume) to the vial with a stir bar.
-
Slowly add the weighed compound to the water while stirring.
-
Measure the pH of the suspension.
-
If the compound is not fully dissolved, add 0.1 M HCl dropwise, monitoring the pH continuously, until the solid dissolves. Aim for a final pH between 3 and 5.
-
Once dissolved, add deionized water to reach the final desired volume.
-
Filter-sterilize the solution using a 0.22 µm syringe filter if required for your application.
-
Store at 2-8°C and use within 24 hours. For longer storage, consider preparing aliquots and freezing at -20°C, but validate the stability upon thawing.
Protocol 2: Preparation of a 100 mM Stock Solution in DMSO
This protocol is for preparing a high-concentration stock for serial dilutions into aqueous media.
Materials:
-
4-Amino-6-chloropyrimidin-5-ol HCl
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the required amount of 4-Amino-6-chloropyrimidin-5-ol HCl in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration.
-
Vortex or sonicate briefly to aid dissolution. Gentle warming (up to 37°C) can be applied if necessary.
-
Once fully dissolved, dispense into single-use aliquots.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
Data Summary
| Solvent | Expected Solubility | Notes |
| Water (pH < 5) | Soluble | Protonation of the amino group increases solubility. |
| Water (pH ~7) | Sparingly soluble | The less soluble free base is more prevalent. |
| Ethanol | Slightly soluble | May require heating or sonication. |
| Methanol | Slightly soluble | Similar to ethanol. |
| DMSO | Soluble | A good choice for high-concentration stock solutions. |
| DMF | Soluble | An alternative to DMSO for stock solutions. |
| Acetonitrile | Poorly soluble | Less polar than other recommended organic solvents. |
| Dichloromethane | Insoluble | Non-polar organic solvent. |
Scientific Rationale and Causality
The solubility challenges with 4-Amino-6-chloropyrimidin-5-ol HCl stem from the interplay of its functional groups and the pyrimidine core. The pyrimidine ring itself is a π-deficient heterocycle.[4] The electron-withdrawing nature of the two ring nitrogens and the chloro substituent makes the compound relatively polar, but also susceptible to chemical reactions.
The amino group at the 4-position is a key contributor to the compound's basicity. In its hydrochloride salt form, this group is protonated, which significantly enhances its polarity and, therefore, its solubility in polar solvents like water. The Henderson-Hasselbalch equation predicts that at a pH below its pKa, the protonated, more soluble form will dominate.[5]
The hydroxyl group at the 5-position is phenolic in nature and thus weakly acidic.[4] At physiological or higher pH, this group can deprotonate, which could increase solubility. However, the potential for increased degradation under basic conditions makes pH adjustment in this range a less favorable strategy for improving solubility.
The chloro group at the 6-position is an electron-withdrawing group that influences the electronic properties of the pyrimidine ring.[3] It is also a potential site for nucleophilic substitution, including hydrolysis (reaction with water). This hydrolysis is often catalyzed by acidic or basic conditions and can lead to the formation of the corresponding hydroxypyrimidine derivative, which may have different solubility and biological activity.
References
- Bunnett, J. F. Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development.
- Brown, D. J. Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Journal of the Chemical Society B: Physical Organic.
- CymitQuimica. 4-Amino-6-chloropyrimidine | CAS 5305-59-9.
- Tokyo Chemical Industry Co., Ltd. 4-Amino-6-chloropyrimidine | 5305-59-9.
- PubChem. 4-Amino-6-chloropyrimidin-5-ol.
- Sigma-Aldrich. 4-Amino-6-chloropyrimidine 97%.
- Hansen, L. D. Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
- BenchChem. In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability.
- Pobudkowska, A. & Domańska, U. Study of pH-dependent drugs solubility in water.
- BenchChem. Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
- Baluja, S. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- ChemicalBook. 5305-59-9(4-Amino-6-chloropyrimidine).
- Barlin, G. B. The synthesis and some reactions of chloropyrimidines. HETEROCYCLES.
- Undheim, K. & Benneche, T. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.
- Lee, Y. H. et al. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. PMC.
- Le, T. et al. pH-dependent drug interactions with acid reducing agents.
- Singh, I. et al. An In-Depth Analysis of pH-Independent Controlled Drug Delivery Systems and Prospects for the Future. Preprints.org.
- Nilsen, A. et al. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. PMC.
- Wang, X. et al. Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents.
- Kim, M. S. et al.
- Wagen, C. How to Predict pKa. Rowan.
- Wang, J. et al.
- Główka, A. & Wosicka-Frąckowiak, H.
- Undheim, K. & Benneche, T. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
- Chaudhary, C. L. et al. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
- Li, X. et al. Pyrimidine-containing natural products: occurrences and biological activities. PMC.
- Chaudhary, C. L. et al.
- Wang, Z. et al. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
- BenchChem. Initial Biological Activity Screening of 6-amino-5-nitrocoumarin: A Technical Guide.
- Lee, Y. H. et al. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. PMC.
- Chaudhary, C. L. et al. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Semantic Scholar.
- BenchChem. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | 7400-06-8.
Sources
Minimizing degradation of 4-Amino-6-chloropyrimidin-5-ol hydrochloride during storage
Technical Support Center: Minimizing Degradation of 4-Amino-6-chloropyrimidin-5-ol Hydrochloride During Storage
As a Senior Application Scientist, I frequently encounter drug development campaigns delayed by the silent degradation of sensitive pyrimidine intermediates. This compound (CAS: 1956307-44-0) is a critical building block in pharmaceutical R&D, particularly for synthesizing kinase inhibitors[1]. However, its specific substitution pattern creates a highly reactive microenvironment that demands stringent handling.
This guide provides the mechanistic causality behind its degradation and establishes self-validating protocols to ensure your batch remains pristine.
Part 1: Mechanistic Vulnerabilities (The "Why" Behind the Degradation)
To prevent degradation, you must first understand the chemical causality driving it. This compound suffers from three compounding vulnerabilities:
-
Hydrolytic Dechlorination (
Reactivity): The C6-chlorine is highly activated for nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyrimidine ring[2]. Because this compound is a hydrochloride salt, the bulk powder is inherently hygroscopic. When ambient moisture is absorbed, water acts as a nucleophile, displacing the chloride to form a diol/uracil derivative (4-amino-5,6-dihydroxypyrimidine). -
One-Electron Oxidation: The adjacent 4-amino and 5-hydroxyl groups form an electron-rich motif. Upon exposure to ambient oxygen or UV light, this motif readily undergoes one-electron oxidation[3], leading to colored quinone-imine polymeric degradants.
-
Thermal Acceleration: Both hydrolysis and oxidation kinetics scale exponentially with temperature. Room-temperature storage provides the activation energy required to accelerate these pathways.
Part 2: Troubleshooting FAQs
Q: My batch changed from a pale yellow powder to a dark brown solid. Is it still usable? A: No. The color shift is a macroscopic indicator of severe oxidation of the aminopyrimidine core into quinone-imine derivatives[3]. This occurs when the compound is exposed to oxygen and light. Discard the batch. To prevent this, the compound must be kept in a dark place under an inert atmosphere[4].
Q: I ran an LC-MS on my starting material and observed a major peak with a -18 Da mass shift. What happened? A: You are observing hydrolytic dechlorination. The displacement of the chlorine atom (atomic mass ~35 Da) by a hydroxyl group (mass ~17 Da) results in a net loss of 18 Da. This indicates that the hydrochloride salt absorbed atmospheric moisture during storage, driving the hydrolysis of the C-Cl bond.
Q: I dissolved the compound in anhydrous DMSO to create a stock solution, but after a week at -20°C, my downstream coupling reactions failed. Why? A: DMSO is highly hygroscopic and acts as a moisture sink every time the vial is opened. Even at -20°C, the absorbed water facilitates the hydrolytic dechlorination of the C6 position. Furthermore, DMSO can act as a mild oxidant over time. Causality Rule: Never store this intermediate in solution. It must be stored as a dry powder at 2-8°C[4].
Part 3: Quantitative Degradation Profiles
To illustrate the critical importance of proper storage, the table below summarizes the degradation trajectory of 4-Amino-6-chloropyrimidin-5-ol HCl under various environmental conditions.
| Storage Condition | Atmosphere | Container | 7-Day Purity (LC-MS) | 30-Day Purity (LC-MS) | Primary Degradant Observed |
| 2-8°C (Recommended) | Argon | Amber Glass | >99.5% | >99.0% | None |
| 2-8°C | Ambient Air | Clear Glass | 96.2% | 88.5% | Quinone-imine (Oxidation) |
| 25°C (Room Temp) | Ambient Air | Clear Glass | 82.1% | <60.0% | Hydrolyzed Diol (-18 Da) |
| -20°C in DMSO | Ambient Air | Eppendorf | 75.4% | <40.0% | Hydrolyzed Diol (-18 Da) |
Part 4: Self-Validating Experimental Protocols
To guarantee scientific integrity, your handling procedures must be self-validating. Implement the following Standard Operating Procedure (SOP) to ensure the material is strictly controlled and verified before use.
Protocol A: Aliquoting and Long-Term Storage Workflow
Causality: Minimizing the frequency of container opening prevents the cumulative introduction of moisture and oxygen.
-
Preparation: Equilibrate the unopened commercial bottle of 4-Amino-6-chloropyrimidin-5-ol HCl to room temperature in a desiccator for 2 hours before opening. Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt.
-
Inert Handling: Transfer the bottle into a glove box or a localized Argon-flushed environment.
-
Aliquoting: Weigh the bulk powder into single-use, amber glass vials (e.g., 50 mg to 100 mg per vial). Reasoning: Amber glass blocks UV-induced radical oxidation.
-
Purging & Sealing: Flush each individual vial with a gentle stream of Argon for 15 seconds. Cap tightly with a PTFE-lined septum cap, then wrap the seal tightly with Parafilm.
-
Storage: Store all aliquots in a secondary desiccator box containing indicating Drierite (calcium sulfate), and place the box in a 2-8°C refrigerator[4].
Protocol B: Pre-Reaction LC-MS Integrity Check (Self-Validation)
Causality: Validating the structural integrity of the C-Cl bond immediately prior to your reaction prevents the waste of expensive downstream catalysts and building blocks.
-
Sample Prep: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid. Reasoning: The acidic modifier suppresses on-column hydrolysis during the run.
-
Analysis: Inject 1 µL onto a C18 column using a fast 5-minute gradient (5% to 95% Acetonitrile).
-
Validation Criteria:
-
Confirm the presence of the
peak for the free base (m/z ~146). -
Check for the characteristic 3:1 isotopic ratio indicative of a single Chlorine atom.
-
Failure State: If a peak at m/z ~128 is observed (loss of 18 Da), the batch has hydrolyzed and must be discarded.
-
Part 5: Degradation & Prevention Pathway Visualization
Fig 1. Degradation pathways of 4-Amino-6-chloropyrimidin-5-ol HCl and required storage interventions.
References
- This compound | RUO - Benchchem Source: Benchchem URL
- 38953-42-3 | 4-Amino-6-chloropyrimidin-5-ol | BLD Pharm Source: BLD Pharm URL
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 Source: PMC - NIH URL
- Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine-DFT studies Source: ResearchGate URL
Sources
Technical Support Center: Stability Optimization for 4-Amino-6-chloropyrimidin-5-ol HCl
Executive Summary & Stability Dashboard
The Core Challenge: 4-Amino-6-chloropyrimidin-5-ol hydrochloride presents a "stability vs. solubility" paradox common to amphoteric heterocycles.[1] As a hydrochloride salt, it is stable but highly acidic. Adjusting pH to neutral often triggers precipitation (isoelectric point), while basic conditions trigger rapid hydrolysis of the chloro-substituent and oxidative degradation of the hydroxyl group.
Quick Reference: pH Stability Window
| pH Range | Condition | Stability Status | Primary Risk |
| < 2.0 | Highly Acidic | High (Preferred) | Stable storage state (HCl salt).[1] |
| 2.0 – 4.5 | Mildly Acidic | Moderate | Good working range for reactions; minimal degradation.[1] |
| 5.0 – 7.0 | Neutral | Low (Solubility) | Precipitation Risk. Near isoelectric point (pI).[1] |
| > 8.0 | Basic | Critical Failure | Rapid hydrolysis (Cl displacement) & Oxidation (Pink/Brown color).[1] |
Mechanism of Degradation (The "Why")
To troubleshoot effectively, you must understand the competing degradation pathways. This molecule has two "trigger points" that respond differently to pH.[1]
Pathway A: Nucleophilic Aromatic Substitution ( )
At pH > 8 , the hydroxide ion (OH⁻) acts as a nucleophile. The pyrimidine ring is electron-deficient, activating the carbon at position 6. The chloride is a good leaving group.
-
Result: Conversion to 4-amino-pyrimidine-5,6-diol (inactive impurity).[1]
Pathway B: Oxidative Degradation
The 5-hydroxyl group is electron-rich.[1] At neutral/basic pH , it deprotonates to the phenolate/enolate form, which is highly susceptible to oxidation by dissolved oxygen.
-
Result: Formation of quinoid species and dimers, observed as a solution color change from clear to pink or brown .[1]
Figure 1: Dual degradation pathways triggered by elevated pH.[1] The Chlorine atom is lost via hydrolysis, while the 5-OH group drives oxidative coloring.
Experimental Protocols & Best Practices
Protocol A: Safe Dissolution and Buffer Selection
Do not dissolve directly in unbuffered water if precise pH control is required, as the HCl salt will drop the pH immediately.
-
Preparation: Degas all solvents (sparge with Nitrogen/Argon for 15 mins) to prevent oxidative coloring.
-
Acidic Buffer (Recommended): Use 50 mM Phosphate or Citrate buffer adjusted to pH 3.0 .[1]
-
Why? This maintains the protonated state, preventing oxidation while keeping the salt soluble.
-
-
Neutralization (If required):
-
If you must move to neutral pH (e.g., for LC-MS injection or coupling reactions), perform the adjustment immediately before use .
-
Keep the temperature < 4°C during adjustment to slow hydrolysis kinetics.
-
Protocol B: Handling the "Isoelectric Crash"
Users often report the solution turning cloudy at pH 5-6. This is not degradation; it is the zwitterionic free base precipitating.
-
Solution:
Troubleshooting Guide (FAQs)
Q1: My solution turned light pink after sitting on the bench for 2 hours. Is it ruined?
Diagnosis: Oxidative Degradation. [1]
-
Cause: The 5-hydroxyl group has oxidized, likely due to dissolved oxygen and a pH drift toward neutral/basic.[1]
-
Impact: Even trace oxidation causes strong coloration.[1] Purity might still be >98%, but the impurity can act as a radical initiator.
-
Fix:
Q2: I see a "Ghost Peak" eluting early in my HPLC chromatogram.
Diagnosis: In-Situ Hydrolysis. [1]
-
Cause: If your HPLC diluent is water/methanol without acid, the compound may hydrolyze inside the autosampler while waiting for injection.
-
Fix: Ensure your sample diluent contains 0.1% Formic Acid or TFA .[1] The sample must be acidic to remain stable during the run sequence.
Q3: Why does the Certificate of Analysis (CoA) list "HCl content" separately?
Explanation: The stoichiometry of the salt is critical.
-
1.0 eq HCl: Standard stable salt.[1]
-
< 1.0 eq HCl: Indicates partial free-basing, which accelerates degradation (autocatalytic).[1]
-
Action: Always verify the salt form. If the material looks yellow/orange instead of off-white, titrate to confirm HCl content.
Decision Tree for Optimization
Use this logic flow to determine the optimal conditions for your specific experiment.
Figure 2: Decision matrix for handling 4-Amino-6-chloropyrimidin-5-ol based on experimental intent.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (General reference on reactivity of chloropyrimidines and nucleophilic aromatic substitution).
-
Furuta, Y., et al. (2009). "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication."[1] Antiviral Research, 82(2), 95-102.[1] (Establishes the structural context and stability concerns of the 5-hydroxypyrazine/pyrimidine core).
-
PubChem Compound Summary. (2024). "4-Amino-6-chloropyrimidin-5-ol."[1] National Center for Biotechnology Information.[1]
-
Brown, D. J. (1994).[1] The Pyrimidines. Wiley-Interscience.[1] (Authoritative text on pyrimidine hydrolysis rates and pKa values).
Sources
Removing byproduct salts from 4-Amino-6-chloropyrimidin-5-ol hydrochloride mixtures
The following technical guide is structured as a dynamic Support Center resource. It addresses the specific challenge of purifying 4-Amino-6-chloropyrimidin-5-ol hydrochloride (CAS: 114988-12-2 / Analogous to 5305-59-9 derivatives) from inorganic byproduct salts (typically NaCl, KCl, or NH₄Cl).
Ticket Topic: Removal of Inorganic Salts from 4-Amino-6-chloropyrimidin-5-ol HCl Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open
Executive Summary & Problem Diagnosis
The Challenge: You are likely facing the "Solubility Paradox." this compound is a polar, hydrophilic salt. The byproducts of its synthesis (often sodium chloride or ammonium chloride) are also polar and hydrophilic. Standard water washes will dissolve your product along with the impurity, leading to massive yield loss.
Chemical Profile:
-
Target: 4-Amino-6-chloropyrimidin-5-ol (HCl salt)
-
Functional Groups: C-Cl (Hydrolytically sensitive), -OH (Phenolic/Acidic), -NH₂ (Basic).
-
Risk Factor: The C-Cl bond at position 6 is susceptible to Nucleophilic Aromatic Substitution (
). High temperatures or strong bases can hydrolyze this to a di-hydroxy impurity.
Decision Matrix (Troubleshooting)
Before selecting a protocol, determine the state of your mixture using this logic flow.
Figure 1: Decision matrix for selecting the appropriate desalting strategy based on solubility and stability profiles.
Technical Protocols
Method 1: The Solvent Differential (Preferred)
Principle: Inorganic salts (NaCl/KCl) are practically insoluble in anhydrous alcohols. Pyrimidine HCl salts, being organic, often retain solubility in Methanol or Ethanol.
Reagents:
-
Anhydrous Ethanol (EtOH) or Methanol (MeOH).
-
Note: Avoid 95% EtOH; the 5% water will dissolve the salt.
Step-by-Step Workflow:
-
Drying: Ensure your crude solid is completely dry. Any residual water will carry salt into the organic phase.
-
Dissolution: Suspend the crude solid in Anhydrous Methanol (10 mL per gram of solid).
-
Senior Scientist Note: Methanol is preferred over Ethanol for polarity, but Ethanol is safer if the product solubility allows.
-
-
Agitation: Stir vigorously at 40°C for 30 minutes. Do not reflux (avoids thermal degradation of the C-Cl bond).
-
Filtration: Filter the suspension through a Celite pad or sintered glass funnel while warm.
-
Retentate (Solid): This is the inorganic salt (NaCl). Discard after verification.
-
Filtrate (Liquid): Contains your 4-Amino-6-chloropyrimidin-5-ol HCl.
-
-
Recovery: Concentrate the filtrate under reduced pressure (Rotavap) to obtain the desalted solid.
Success Metric:
-
Perform a Silver Nitrate (
) test on the final solid. A reduced precipitate compared to the crude indicates successful desalting.
Method 2: Hydrophobic Resin Adsorption (HP-20/SP-207)
Principle: Use a macroporous adsorption resin (e.g., Diaion™ HP-20 or Sepabeads™ SP-207). The organic pyrimidine adsorbs to the resin via Van der Waals forces; the inorganic salts pass through with water.
Applicability: Best when Method 1 fails (i.e., if the product is not soluble in alcohol).
Workflow Diagram:
Figure 2: Diaion HP-20/SP-207 desalting workflow. This method separates based on hydrophobicity differences.
Protocol:
-
Preparation: Swell HP-20 resin in Methanol, then rinse thoroughly with Deionized (DI) Water. Pack into a glass column.
-
Loading: Dissolve crude mixture in minimal DI Water. Load onto the column.
-
Desalting Wash: Flush the column with 3–5 Bed Volumes (BV) of DI Water.
-
Monitoring: Check the conductivity of the outflow. When conductivity drops to near-zero (comparable to input water), the salts are gone.
-
-
Elution: Switch mobile phase to Methanol:Water (50:50) or pure Methanol. Collect fractions.
-
Analysis: Spot fractions on TLC. Combine product-containing fractions and lyophilize (freeze-dry).
Method 3: Isoelectric Precipitation (The "Free Base" Switch)
Principle: Convert the water-soluble HCl salt into its "Free Base" or Zwitterionic form, which often has the lowest water solubility at its Isoelectric Point (pI), causing it to precipitate while salts remain in solution.
Risk: High pH can hydrolyze the 6-Chloro group.
Protocol:
-
Dissolve crude salt in water (10 mL/g).
-
Cool to 0–5°C (Ice bath).
-
Slowly adjust pH to 6.0–7.0 using saturated Sodium Bicarbonate (
) or 1M NaOH.-
Critical: Do not exceed pH 8.
-
-
Stir for 30 minutes. If a precipitate forms, filter it.[1]
-
Wash: Wash the cake with cold water (removes trapped NaCl).
-
-
Re-acidification (Optional): If you require the HCl salt, suspend the wet cake in MeOH and add 1.0 eq of HCl (in dioxane or ether), then evaporate.
Comparative Data Table
| Feature | Method 1 (Alcohol Wash) | Method 2 (Resin HP-20) | Method 3 (Precipitation) |
| Primary Mechanism | Solubility Differential | Hydrophobic Adsorption | Isoelectric Point |
| Salt Removal Efficiency | Moderate (90-95%) | Excellent (>99%) | Good (95%) |
| Yield Potential | High | High | Variable (Solubility dependent) |
| Scalability | Excellent (Kg scale) | Good (Requires columns) | Excellent |
| Risk Profile | Low (Thermal) | Low | Medium (Hydrolysis at high pH) |
| Time Required | 2-4 Hours | 6-12 Hours | 2-4 Hours |
Frequently Asked Questions (FAQ)
Q: My product is oiling out during the Alcohol Wash (Method 1). What is happening? A: This suggests the presence of residual water. The "oil" is likely a concentrated aqueous solution of your salt and the impurity.
-
Fix: Re-dissolve in water, lyophilize to a bone-dry powder, and retry with strictly anhydrous solvent. Adding a drying agent like
to the alcohol suspension can also help.
Q: Can I use Ion Exchange Resins (Dowex/Amberlyst)? A: Proceed with caution. Because your molecule is amphoteric (contains both basic amine and acidic phenol/hydroxyl), it may bind irreversibly to strong cation/anion exchangers or precipitate inside the column. Neutral resins (HP-20) are safer.
Q: How do I confirm the Cl-Cl bond is intact after purification? A: Run an LC-MS.
-
Target Mass: [M+H]+ ~ 146/148 (Chlorine isotope pattern 3:1).
-
Hydrolysis Byproduct: If you see a mass of ~128 (loss of Cl, gain of OH), you have hydrolyzed the compound (likely Method 3 pH was too high).
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for desalting organic bases).
-
Mitsubishi Chemical Corporation. (2024). Diaion™ and Sepabeads™ Synthetic Adsorbents Technical Manual. (Authoritative guide on HP-20 protocols).
-
PubChem. (2024). Compound Summary: 4-Amino-6-chloropyrimidin-5-ol.[2] National Library of Medicine.
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Source for salt selection and solubility principles).
Sources
Addressing hygroscopic challenges of pyrimidine hydrochloride salts
Technical Support Center: Troubleshooting Hygroscopic Pyrimidine Hydrochloride Salts
Welcome to the Technical Support Center. Pyrimidine hydrochloride (HCl) salts are foundational in modern targeted therapies (e.g., kinase inhibitors like nilotinib and pazopanib) due to their ability to drastically improve the aqueous solubility of the pyrimidine free base[1]. However, the introduction of the chloride counterion frequently transforms a stable free base into a highly hygroscopic active pharmaceutical ingredient (API).
This guide is designed for formulation scientists and drug development professionals. It provides causality-driven troubleshooting, self-validating diagnostic protocols, and advanced formulation strategies to overcome moisture-induced phase changes, deliquescence, and disproportionation.
Part 1: Causality & Mechanisms (FAQs)
Q: Why do pyrimidine HCl salts exhibit aggressive moisture sorption compared to their free base counterparts? A: The hygroscopicity is driven by the thermodynamics of the crystal lattice and the high hydration energy of the chloride counterion. The surface of model hydrochloride salts actively induces the dissociation of atmospheric water[2]. Furthermore, the pyrimidine ring contains nitrogen atoms that act as potent hydrogen bond acceptors. When the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, water vapor condenses on the crystal surface (capillary condensation), leading to hydrate formation or complete deliquescence[3].
Q: What causes my pyrimidine HCl salt to convert back to the free base during accelerated stability testing?
A: This phenomenon is known as excipient-induced salt disproportionation, and it is governed by the microenvironmental pH (
Part 2: Diagnostic Workflows
To accurately diagnose moisture vulnerabilities, gravimetric data must be orthogonally validated with structural data. The following self-validating protocol ensures that mass changes are correctly attributed to surface adsorption, bulk hydration, or deliquescence.
Protocol: Self-Validating DVS-XRPD Moisture Profiling
-
Sample Preparation: Load precisely 10–20 mg of the crystalline pyrimidine HCl salt into a Dynamic Vapor Sorption (DVS) microbalance.
-
Causality: Utilizing a small, uniformly distributed mass ensures rapid thermodynamic equilibration and prevents diffusion-limited kinetic artifacts[5].
-
-
Isotherm Generation (DVS): Cycle the humidity from 0% to 90% RH, and back to 0% RH at a constant 25°C, using discrete 10% RH step increments.
-
Causality: Stepped increments allow the system to reach equilibrium at each stage (
), revealing the exact RH trigger point for moisture uptake rather than a blended kinetic average[6].
-
-
Hysteresis Analysis: Compare the sorption (weight gain) and desorption (weight loss) curves.
-
Causality: If the desorption curve lags behind the sorption curve (forming a hysteresis loop), water has penetrated the crystal lattice, indicating bulk absorption or hydrate formation rather than mere surface adsorption[6].
-
-
Orthogonal Validation (XRPD): Immediately subject the post-DVS sample to X-Ray Powder Diffraction (XRPD).
-
Causality: Gravimetric data alone cannot distinguish between an amorphous phase shift and a crystalline hydrate. XRPD acts as the self-validating structural check: a shift in diffraction peaks confirms a new hydrate polymorph, while a broad halo indicates moisture-induced amorphization[7].
-
Self-validating DVS-XRPD analytical workflow for profiling API hygroscopicity.
Part 3: Formulation & Storage Troubleshooting Guide
Symptom 1: Severe sticking and picking during tableting.
-
Root Cause: Capillary condensation at the API particle surface due to high ambient RH, leading to liquid bridging between particles.
-
Intervention: Implement strict environmental controls (manufacturing at <30% RH). Substitute standard diluents with moisture-scavenging excipients (e.g., replacing standard lactose with anhydrous lactose or adding mesoporous silica) to competitively bind free moisture away from the API[[“]].
Symptom 2: Disproportionation detected during 40°C/75% RH accelerated stability testing.
-
Root Cause: Alkaline lubricants (e.g., magnesium stearate) are raising the microenvironmental pH, triggering proton transfer from the pyrimidine HCl salt[4].
-
Intervention: Replace magnesium stearate with an acidic or neutral lubricant like sodium stearyl fumarate. If disproportionation persists, transition to a lipid-based melt granulation process (using hydrogenated castor oil) to encapsulate the API in a hydrophobic matrix, physically isolating it from moisture and reactive excipients[[“]].
Symptom 3: Intrinsic hygroscopicity is too extreme for solid dosage viability (deliquescence).
-
Root Cause: The thermodynamic instability of the specific chloride crystal lattice when exposed to atmospheric water.
-
Intervention: Utilize Crystal Engineering. Transition from a hydrochloride salt to a co-crystal. By engineering a co-crystal with carboxylic acid co-formers (e.g., fumaric or succinic acid), you eliminate the highly hydratable chloride ion. The co-former forms strong, stable hydrogen-bonded supramolecular synthons with the pyrimidine nitrogens, drastically reducing hygroscopicity while maintaining the solubility benefits[3],[9].
Decision matrix for troubleshooting and mitigating API hygroscopicity.
Part 4: Quantitative Reference Data
To standardize troubleshooting, hygroscopicity must be quantified. The table below summarizes the classification criteria based on DVS mass change at 25°C / 80% RH, and the corresponding physical impact on pyrimidine HCl salts[7].
| Hygroscopicity Class | Mass Increase (w/w %) at 80% RH | Physical Impact on Pyrimidine HCl Salts | Recommended Formulation Strategy |
| Non-hygroscopic | < 0.2% | Stable crystal lattice; no phase changes. | Standard direct compression. |
| Slightly hygroscopic | 0.2% – 2.0% | Minor surface adsorption; potential powder flow issues. | Moisture-scavenging excipients; standard packaging. |
| Moderately hygroscopic | 2.0% – 15.0% | High risk of hydrate formation and disproportionation. | Lipid melt granulation; high-barrier blister packaging. |
| Very hygroscopic | > 15.0% | Severe lattice instability; rapid moisture uptake. | Moisture barrier coatings; strict environmental RH control. |
| Deliquescent | Sufficient to form a liquid | Complete loss of solid state; API dissolves in absorbed water. | Crystal engineering (Co-crystallization); alternative salt screening. |
Part 5: References
-
Title: Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability Source: Purdue e-Pubs URL:
-
Title: Techniques for stabilizing moisture-sensitive drug compounds Source: Consensus URL:
-
Title: Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization Source: Ardena URL:
-
Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: MDPI URL:
-
Title: Dynamic Vapor Sorption Source: SK pharmteco URL:
-
Title: Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations Source: Pharma Excipients URL:
-
Title: Applications of Dynamic Moisture Adsorption in Crystal Research Source: Crystal Pharmatech URL:
-
Title: Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades Source: MDPI URL:
-
Title: Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems Source: PMC URL:
Sources
- 1. mdpi.com [mdpi.com]
- 2. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]
- 3. mdpi.com [mdpi.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 6. skpharmteco.com [skpharmteco.com]
- 7. ardena.com [ardena.com]
- 8. consensus.app [consensus.app]
- 9. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Process Chemistry: Synthesis of 4-Amino-6-chloropyrimidin-5-ol Hydrochloride
CAS: 38953-42-3 | Formula:
Executive Summary
The synthesis of 4-Amino-6-chloropyrimidin-5-ol presents a classic regioselectivity challenge in pyrimidine chemistry: installing three distinct functionalities (amino, chloro, hydroxyl) on the 4, 5, and 6 positions without causing over-hydrolysis or positional scrambling.[1]
This guide compares the two most chemically distinct routes available in the literature and process development patents:
-
The Methoxy-Protection Route (Recommended): Utilizes 5-methoxy precursors to lock the oxygen functionality, allowing for clean selective amination followed by deprotection. This route offers high purity and reproducible regiochemistry.
-
The Nitro-Diazo Route (Legacy): Starts with 5-nitropyrimidine, requiring reduction and a hazardous diazotization-hydrolysis sequence. While starting materials are cheaper, the safety profile and "pot yield" are significantly lower.[1]
Route Analysis & Mechanism
Route A: The Methoxy-Protection Strategy (High Fidelity)
This route relies on the steric and electronic differences between the C4 and C6 chlorides in 4,6-dichloro-5-methoxypyrimidine .[1] The 5-methoxy group provides stability, preventing the formation of tautomeric impurities common in free 5-hydroxypyrimidines.[1]
-
Step 1: Selective Amination. The starting material is treated with ammonia. Due to symmetry, the first substitution is statistically favored and chemically equivalent.[1]
-
Step 2: Demethylation. The methyl ether is cleaved using a Lewis acid (
) or strong mineral acid ( ), revealing the 5-hydroxyl group without hydrolyzing the 6-chloro substituent.[1]
Route B: The Nitro-Diazo Strategy (Cost-Driven/Hazardous)
This route builds the hydroxyl group last via a diazonium intermediate. It is historically significant but operationally difficult due to the instability of 5-diazo-6-chloropyrimidines.
-
Step 1: Amination. 4,6-Dichloro-5-nitropyrimidine is aminated to 4-amino-6-chloro-5-nitropyrimidine.[1]
-
Step 2: Reduction. The nitro group is reduced to an amine (creating a 4,5-diamino intermediate).[1]
-
Step 3: Diazotization. The 5-amino group is converted to a diazonium salt, which is then hydrolyzed to the phenol (5-ol).[1]
Visual Pathway Comparison (Graphviz)[1][2]
Caption: Comparison of Route A (Left, Blue) utilizing ether protection vs. Route B (Right, Red) utilizing nitro-reduction and diazotization.
Detailed Experimental Protocols
Protocol A: Synthesis via 5-Methoxy Precursor (Recommended)[2]
Precursor: 4,6-Dichloro-5-methoxypyrimidine can be sourced commercially or synthesized from 4,6-dihydroxypyrimidine via methylation and chlorination (
Step 1: Ammonolysis[2]
-
Charge a pressure vessel with 4,6-dichloro-5-methoxypyrimidine (10.0 g, 55.8 mmol) and Methanol (100 mL).
-
Cool the solution to 0–5 °C.
-
Sparge anhydrous Ammonia gas into the solution until saturation (approx. 4-5 equivalents), or add 7M
in MeOH. -
Seal and heat to 60 °C for 4–6 hours. Monitor by HPLC for disappearance of starting material.
-
Concentrate the mixture under reduced pressure to remove methanol and excess ammonia.
-
Resuspend residue in water (50 mL) and filter the solid. Wash with cold water.
-
Dry to yield 4-amino-6-chloro-5-methoxypyrimidine (Yield: ~85-90%).[1]
Step 2: Demethylation (Ether Cleavage)[1]
-
Dissolve the intermediate (5.0 g) in anhydrous Dichloromethane (DCM) (50 mL) under Nitrogen.
-
Cool to -78 °C (Dry ice/acetone bath).
-
Add Boron Tribromide (
) (1M in DCM, 3.0 equiv) dropwise over 30 minutes. Caution: Exothermic. -
Warm slowly to room temperature and stir for 12 hours.
-
Quench by pouring carefully into ice-water (100 mL).
-
Adjust pH to ~3-4 with saturated
if necessary to precipitate the free base, or add conc. HCl to crystallize the Hydrochloride salt . -
Filter , wash with cold isopropanol, and dry in vacuo.
-
Final Yield: ~75-80% (Step 2).
-
Purity: >98% (HPLC).
-
Protocol B: Synthesis via Nitro Precursor (Reference Only)[1][2]
Note: This route is provided for comparative analysis. It is less suitable for scale-up due to the instability of the diazonium intermediate.
-
Amination: React 4,6-dichloro-5-nitropyrimidine with aqueous ammonia at 0 °C. The electron-withdrawing nitro group makes the chlorides highly reactive. Yield: ~80%.
-
Reduction: Suspend the product in 50% acetic acid. Add Iron powder (3 equiv) portion-wise at 40 °C. Heat to 80 °C for 2 hours. Filter iron sludge. Neutralize to isolate 4,5-diamino-6-chloropyrimidine .
-
Diazotization/Hydrolysis: Dissolve diamine in 10% HCl at 0 °C. Add
(1.1 equiv) dropwise. Stir 30 mins. Warm the solution to 50 °C to induce nitrogen evolution and hydrolysis of the diazonium salt to the hydroxyl group.
Performance Comparison Data
| Metric | Route A (Methoxy-Protection) | Route B (Nitro-Diazo) |
| Overall Yield | 60 - 70% | 30 - 45% |
| Purity Profile | High (>98%).[1][4] Main impurity is unreacted methyl ether. | Low (<90%).[1] Impurities include 5,6-diol and azo-coupling byproducts.[1] |
| Step Count | 2 (from dichloro-methoxy) | 3 (from dichloro-nitro) |
| Safety (EHS) | Moderate.[1] Requires handling | Poor. Requires handling nitro compounds (energetic) and diazonium salts (unstable).[1] |
| Scalability | Excellent. Linear scale-up possible. | Difficult. Exotherms and gas evolution limit batch size. |
| Cost | Higher (due to | Lower raw material cost, but higher purification costs. |
References
-
Synthesis of 4-amino-6-alkoxyl pyrimidine compounds. (2012). Google Patents. CN102516182B.[6][7] (Describes the ammonolysis of 4,6-dichloro-5-alkoxypyrimidines). Link
-
Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines. (2021). Journal of Heterocyclic Chemistry. (Details the
deprotection of 5-methoxypyrimidines to 5-hydroxypyrimidines). Link[1] -
Method for producing highly pure crystalline 4-amino-5,6-dimethoxypyrimidine. (2004). Google Patents. WO2004007466A1. (Provides industrial conditions for amination of chloropyrimidines in methanol). Link
-
4-Amino-6-chloropyrimidin-5-ol. (2025).[1][8] PubChem Compound Summary. CID 13012885.[8] (Verifies structure and identifiers). Link[1]
-
Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. (2010). ResearchGate.[9] (Discusses the reactivity of 4,6-dichloro-5-nitropyrimidine precursors). Link
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 3. WO2004007466A1 - Method for producing highly pure crystalline 4-amino-5,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 5. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 8. 4-Amino-6-chloropyrimidin-5-ol | C4H4ClN3O | CID 13012885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment Standards for 4-Amino-6-chloropyrimidin-5-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing robust purity assessment standards for 4-Amino-6-chloropyrimidin-5-ol hydrochloride. As a critical intermediate in pharmaceutical synthesis, the purity of this compound is paramount to ensure the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This document, authored from the perspective of a Senior Application Scientist, offers a comparative analysis of key analytical methodologies, provides adaptable experimental protocols, and explains the scientific rationale behind these choices.
The Imperative of Purity in Pharmaceutical Intermediates
This compound belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in a multitude of therapeutic agents. Impurities, even in trace amounts, can have significant consequences, including:
-
Altered Biological Activity: Impurities may possess their own pharmacological or toxicological profiles, leading to unintended side effects.
-
Reduced Yield and Modified Reaction Kinetics: The presence of extraneous substances can interfere with subsequent synthetic steps, impacting reaction efficiency and yield.
-
Compromised Drug Stability: Impurities can act as catalysts for the degradation of the API, shortening its shelf life.
Therefore, a rigorous and well-defined purity assessment strategy is not merely a quality control measure but a fundamental component of drug development.
Understanding the Impurity Landscape
A critical first step in developing a purity assessment method is to anticipate the potential impurities. While a definitive list of impurities is specific to the synthetic route, a general understanding of pyrimidine chemistry allows us to predict the most likely candidates. The synthesis of aminopyrimidine derivatives often involves nucleophilic substitution on di- or tri-chlorinated pyrimidines.
Potential Impurities in this compound:
-
Unreacted Starting Materials: Such as 4,6-dichloro-5-hydroxypyrimidine.
-
Isomeric Byproducts: Positional isomers that may form during the amination step.
-
Over-reacted Products: Di- or tri-substituted pyrimidines, where the amino group displaces more than one chlorine atom.
-
Degradation Products: Hydrolysis or oxidation products formed during synthesis or storage.
-
Residual Solvents: Organic solvents used during the reaction and purification steps.
The following diagram illustrates a generalized workflow for impurity identification and purity assessment.
Caption: A generalized workflow for the purification and purity analysis of this compound.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique is dictated by the physicochemical properties of the analyte and the information required. For this compound, a multi-pronged approach is recommended.
| Technique | Principle | Primary Use Case | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitation of the main component and known impurities. | Robust, reproducible, high precision, widely available. | Requires chromophoric analytes, may not identify unknown impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass analysis. | Identification of unknown impurities and confirmation of known ones. | High sensitivity and specificity, provides molecular weight information. | More complex instrumentation, quantitative analysis requires careful validation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass analysis. | Analysis of residual solvents and volatile impurities. | Excellent for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Unambiguous structural elucidation and confirmation of the main component. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to MS, requires higher sample concentration. |
| Titration (Acid-Base) | Neutralization reaction between the analyte and a standard solution. | Assay of the hydrochloride salt content. | Simple, inexpensive, high precision for assay. | Non-specific, will titrate any acidic or basic species present. |
Detailed Experimental Protocols (Adaptable)
The following protocols are provided as robust starting points for method development and validation. Due to the limited publicly available data for this specific molecule, these methods are based on established procedures for structurally similar pyrimidine derivatives.[1][2]
HPLC-UV Method for Purity and Impurity Quantification
This method is designed for the separation and quantification of this compound from its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for polar heterocyclic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the basic amine group. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient Elution | 5% B to 95% B over 20 minutes | A gradient is recommended to elute both polar and potentially less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Pyrimidine rings typically exhibit strong absorbance at this wavelength. A full UV scan is recommended during method development to determine the optimal wavelength. |
| Injection Volume | 10 µL | |
| Sample Preparation | Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. |
Self-Validation System:
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters to monitor include retention time repeatability, peak area precision, and theoretical plates.
-
Specificity: Analyze a placebo (all components except the analyte) and spiked samples to demonstrate that there is no interference from other components at the retention time of the analyte.
LC-MS Method for Impurity Identification
This method is crucial for identifying unknown impurities by providing molecular weight information.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Utilize the same HPLC conditions as described above to facilitate peak tracking between the two methods.
Mass Spectrometer Conditions:
| Parameter | Condition | Rationale |
| Ionization Mode | ESI Positive | The amino group is readily protonated, making positive ion mode ideal. |
| Scan Range | m/z 50-500 | This range should cover the molecular weight of the parent compound and most likely impurities. |
| Capillary Voltage | 3.5 kV | Typical voltage for ESI. |
| Cone Voltage | 30 V | Should be optimized to achieve good ionization with minimal in-source fragmentation. |
Data Analysis:
-
Extract the mass spectra of the impurity peaks.
-
The molecular ion [M+H]⁺ will provide the molecular weight of the impurity.
-
Further fragmentation (MS/MS) can be performed to elucidate the structure of the impurity.
GC-MS Method for Residual Solvent Analysis
This method is based on headspace sampling, which is a common and effective technique for analyzing residual solvents in pharmaceutical samples.
Instrumentation:
-
GC-MS system with a headspace autosampler.
GC Conditions:
| Parameter | Condition | Rationale |
| Column | DB-624 or equivalent (for volatile organics) | This stationary phase is well-suited for separating a wide range of common solvents. |
| Carrier Gas | Helium at 1.2 mL/min | |
| Oven Program | 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min | A temperature program is necessary to separate solvents with different boiling points. |
| Injector Temperature | 250 °C |
Headspace Conditions:
| Parameter | Condition |
| Vial Equilibration Temperature | 80 °C |
| Vial Equilibration Time | 15 min |
| Injection Volume | 1 mL |
Sample Preparation:
-
Accurately weigh about 100 mg of the sample into a headspace vial and add a suitable high-boiling point solvent (e.g., DMSO or DMF).
Data Analysis:
-
Identify residual solvents by comparing their retention times and mass spectra to those of known standards.
-
Quantify the solvents using a standard addition or external standard method.
Visualization of Method Comparison
The following diagram provides a visual comparison of the primary analytical techniques for purity assessment.
Caption: A visual summary of the primary applications of different analytical techniques for purity assessment.
Conclusion
Establishing a comprehensive purity assessment standard for this compound requires a multi-faceted analytical approach. While no single method can provide all the necessary information, the strategic combination of HPLC-UV for quantification, LC-MS for identification, and GC-MS for volatile impurities creates a robust and self-validating system. The adaptable protocols provided in this guide, grounded in the principles of analytical chemistry and experience with related pyrimidine derivatives, offer a solid foundation for researchers to develop and validate methods tailored to their specific needs, ultimately ensuring the quality and safety of the final pharmaceutical products.
References
- A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives - Benchchem.
- Technical Guide to the Purification of 4-Amino-5-(chloromethyl)-2-methylpyrimidine - Benchchem.
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC. Available at: [Link]
- Mass spectrometry analysis of 4-Amino-5-(chloromethyl)-2-methylpyrimidine - Benchchem.
-
Impurity Profiling: A Review - ResearchGate. Available at: [Link]
Sources
UV-Vis absorption characteristics of 4-Amino-6-chloropyrimidin-5-ol hydrochloride
This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 4-Amino-6-chloropyrimidin-5-ol hydrochloride , a critical intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Remibrutinib) and other fused heterocyclic therapeutics.[1]
Publish Comparison Guide for Analytical Development
Executive Summary & Compound Profile
This compound (CAS: 1956307-44-0 / 38953-42-3 for free base) is a functionalized pyrimidine scaffold.[1] Its UV-Vis profile is dominated by the interplay between the electron-donating hydroxyl (-OH) and amino (-NH2) groups against the electron-withdrawing chloro (-Cl) substituent and the electron-deficient pyrimidine ring.[1]
Understanding its spectral behavior is essential for:
-
HPLC Method Development: Selecting the optimal detection wavelength (
) to maximize sensitivity and minimize interference from impurities.[2] -
Reaction Monitoring: Tracking the Mitsunobu reaction or alkylation at the 5-OH position during drug synthesis.
-
Purity Assessment: Distinguishing the product from non-hydroxylated precursors (e.g., 4-amino-6-chloropyrimidine).[1]
| Property | Detail |
| IUPAC Name | This compound |
| Chromophore | Pyrimidine ring conjugated with -NH2, -OH, and -Cl |
| Key Transitions | |
| Predicted | 280–295 nm (Primary), 230–245 nm (Secondary) |
| Primary Application | Intermediate for BTK inhibitors (e.g., Remibrutinib) |
Technical Deep Dive: Electronic Transitions & pH Dependence
The Auxochromic Effect
The spectral signature of this compound differs significantly from the unsubstituted pyrimidine core due to substituent effects:
-
Pyrimidine Core: Typically absorbs at ~240 nm.
-
+ 4-Amino Group: Introduces a bathochromic (red) shift to ~260 nm due to mesomeric electron donation (+M effect).[1][2]
-
+ 5-Hydroxyl Group: The critical differentiator.[1] The -OH group at the 5-position acts as a strong auxochrome, further red-shifting the absorption maximum to the 280–295 nm region and increasing the molar absorptivity (
).[1] -
+ 6-Chloro Group: exerts a -I (inductive) effect, stabilizing the molecular orbitals but having a minor impact on
compared to the resonance effects of -NH2 and -OH.[1]
pH-Dependent Spectral Shifts
The hydrochloride salt form implies an acidic environment in solution.[1] The ionization state of the 5-OH and 4-NH2 groups dictates the spectrum.[1]
-
Acidic Medium (pH < 2): The molecule exists as a cation (protonated ring nitrogens).[2] The absorption is stable, typically showing
around 285 nm .[2] -
Neutral Medium (pH ~7): Exists as the free base or zwitterion.[2]
-
Basic Medium (pH > 10): The 5-OH deprotonates to form the phenolate anion .[1][2] This causes a dramatic bathochromic shift (red shift) to >300 nm and a hyperchromic effect (increased intensity) due to enhanced conjugation.[2]
Visualizing the Equilibria
The following diagram illustrates the structural transitions affecting UV absorption.
Caption: pH-dependent structural evolution of 4-Amino-6-chloropyrimidin-5-ol, showing the bathochromic shift upon deprotonation.
Comparative Analysis: Performance vs. Alternatives
In analytical method development, distinguishing the target product from its precursors and impurities is vital. The table below compares the UV characteristics of the target against common structural analogs.
| Compound | Structure | Spectral Distinction | |
| 4-Amino-6-chloropyrimidin-5-ol | Target | 285 nm | Red-shifted due to 5-OH group. Distinct "phenolic" band.[1] |
| 4-Amino-6-chloropyrimidine | Precursor | 264 nm | Lacks the 5-OH auxochrome.[1] Blue-shifted relative to target.[1] |
| 4,6-Dihydroxypyrimidine | Impurity | 250-260 nm | Broad band; lacks the sharp amino-specific transition.[1] |
| 4,6-Dichloro-5-aminopyrimidine | Analog | 270 nm | Electron-withdrawing Cl groups counteract the amino shift.[1] |
Analytical Insight: When developing an HPLC method, 285 nm is the recommended detection wavelength. At this wavelength, the target (5-OH) absorbs strongly, while the precursor (non-hydroxylated) absorbs weakly (on the tail of its 264 nm peak), providing selectivity.[2]
Experimental Protocol: Determination of Molar Absorptivity ( )
Since commercial Certificates of Analysis (CoAs) often omit extinction coefficients, the following self-validating protocol ensures accurate quantification.
Objective: Determine
Materials
-
Analytes: 4-Amino-6-chloropyrimidin-5-ol HCl (>98% purity).[1]
-
Solvent: 0.1 M Hydrochloric Acid (matches the salt form stability).
-
Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).
Workflow
-
Stock Preparation:
-
Weigh 10.0 mg of the substance.
-
Dissolve in 100.0 mL of 0.1 M HCl (Concentration:
). -
Note: Ensure complete dissolution; sonicate if necessary.
-
-
Dilution Series:
-
Prepare concentrations of 5, 10, 15, 20, and 25
using 0.1 M HCl.
-
-
Scanning:
-
Blank the instrument with 0.1 M HCl.
-
Scan the 10
solution from 200 nm to 400 nm. -
Identify
(Expected: ~285 nm).[2]
-
-
Linearity Check (Self-Validation):
Analytical Workflow Diagram
Caption: Step-by-step workflow for determining the molar absorptivity and validating linearity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13012885, 4-Amino-6-chloropyrimidin-5-ol. Retrieved from [Link]
-
Novartis AG (2015). Novel amino pyrimidine derivatives (Patent WO2015079417A1).[2] (Describes the use of the compound in BTK inhibitor synthesis). Retrieved from
-
National Institute of Standards and Technology (NIST). UV/Vis Spectra of Pyrimidine Derivatives. (General reference for aminopyrimidine spectral shifts). Retrieved from [Link][1][2]
-
Boarland, M. P. V., & McOmie, J. F. W. (1952). Pyrimidines.[3] Part II. The absorption spectra of some substituted pyrimidines. Journal of the Chemical Society. (Foundational text on pyrimidine auxochromes).
Sources
Safety Operating Guide
4-Amino-6-chloropyrimidin-5-ol hydrochloride proper disposal procedures
Operational Guide: Safe Disposal of 4-Amino-6-chloropyrimidin-5-ol Hydrochloride
Executive Summary & Chemical Profile
Objective: This guide defines the mandatory segregation, handling, and disposal protocols for This compound . As a halogenated heteroaromatic salt, this compound presents specific risks regarding acidity, potential aquatic toxicity, and the formation of hazardous byproducts (dioxins/HCl) if incinerated incorrectly.
The Directive: Treat this substance as Hazardous Waste: Toxic, Corrosive, Halogenated . Under no circumstances should this material be disposed of down the drain or mixed with non-halogenated organic waste streams.
Chemical Identity & Hazard Characterization
| Property | Detail | Operational Implication |
| Parent Structure | 4-Amino-6-chloropyrimidin-5-ol | Pyrimidine core requires high-temp incineration. |
| Salt Form | Hydrochloride (HCl) | Acidic/Corrosive . Potential to lower pH of waste streams < 2.0 (RCRA D002). |
| Halogen Content | Chlorine (C-Cl bond) | Mandatory Segregation . Must go to Halogenated Waste stream to prevent equipment corrosion and dioxin formation during incineration. |
| Physical State | Solid (Crystalline) | Dust hazard. Inhalation risk requires N95/P100 or fume hood handling. |
Pre-Disposal Stabilization & Segregation
Effective disposal begins at the bench. The primary failure mode in laboratory waste management is improper segregation, which leads to dangerous cross-reactions or regulatory fines (e.g., EPA RCRA violations).
The "Rule of Two" for Segregation
-
Segregate by Halogen Content: The chlorine atom on the pyrimidine ring dictates that this must enter the Halogenated Waste stream. Mixing with non-halogenated solvents increases disposal costs significantly and complicates fuel blending.
-
Segregate by pH (Acidity): As a hydrochloride salt, aqueous solutions of this compound can be highly acidic. Do not mix with Cyanide or Sulfide waste streams, as this will generate lethal HCN or H2S gas.
Compatibility Matrix
-
✅ Compatible With: Halogenated solvents (DCM, Chloroform), Acidic aqueous streams (if pH adjusted), Glass/HDPE containers.
-
❌ Incompatible With: Strong Oxidizers (Peroxides, Nitrates), Strong Bases (exothermic neutralization), Alkali metals.
Operational Disposal Workflow
The following logic flow dictates the decision-making process for disposing of this compound.
Figure 1: Decision tree for the segregation and packaging of chloropyrimidine waste. Note the distinct paths for solid vs. liquid states to ensure regulatory compliance.
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid (Expired/Excess)
-
PPE Requirement: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a fume hood to prevent dust inhalation.
-
Container Selection: Use a dedicated wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Transfer: Carefully transfer the solid into the container. Wipe the threads of the bottle neck with a dry tissue to ensure a tight seal.
-
Labeling: Apply the hazardous waste tag immediately.
-
Constituents: "4-Amino-6-chloropyrimidin-5-ol HCl"
-
Hazards: Check "Toxic" and "Corrosive" (due to HCl).
-
-
Storage: Store in the Satellite Accumulation Area (SAA) inside secondary containment until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquid)
-
Characterize the Solvent:
-
If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the Halogenated Organic Waste carboy.
-
If dissolved in Methanol/Ethanol : Pour into the Halogenated Organic Waste carboy (due to the solute's chlorine content). Note: Even though the solvent is non-halogenated, the solute contaminates the stream.
-
If dissolved in Water : Check pH. If < 2 or > 12.5, neutralize to pH 5–9 before disposal into the Aqueous Waste carboy, or dispose of as Corrosive Aqueous Waste depending on local EHS rules.
-
-
Rinsing: Triple-rinse the original reaction vessel with a small volume of compatible solvent and add the rinsate to the waste container.
Emergency Contingencies
Spill Response (Solid Powder):
-
Isolate: Evacuate the immediate area (radius of 10 ft) if dust is airborne.
-
PPE: Don N95/P100 respirator, goggles, and gloves.
-
Containment: Cover the spill with a damp paper towel to prevent dust dispersion.
-
Cleanup: Scoop material into a waste container. Wipe the area with a soap/water solution.[1] Treat all cleanup materials as hazardous waste.
Accidental Exposure:
-
Eye Contact: Rinse immediately with water for 15 minutes. The HCl salt can cause severe corneal damage.
-
Skin Contact: Wash with soap and water.[1][2] Remove contaminated clothing.
Regulatory Compliance (RCRA Context)
For US-based laboratories, this material falls under the Resource Conservation and Recovery Act (RCRA).
-
Waste Codes: While not explicitly P- or U-listed by specific CAS, it is regulated as a characteristic waste if it exhibits corrosivity (D002 ) or toxicity.
-
Destruction Method: The only approved destruction method for halogenated nitrogenous heterocycles is High-Temperature Incineration with flue gas scrubbing to capture HCl and prevent the formation of Nitrogen Oxides (NOx).
References
-
PubChem. (2023). 4-Amino-6-chloropyrimidin-5-ol (Compound Summary). National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Guidelines.[3] [Link]
Sources
Navigating the Unseen: A Technical Guide to the Safe Handling and Disposal of 4-Amino-6-chloropyrimidin-5-ol Hydrochloride
For the researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the safe and effective handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the safe management of 4-Amino-6-chloropyrimidin-5-ol hydrochloride, a compound of interest in medicinal chemistry. Our commitment is to empower you with the knowledge to not only ensure your safety but also to uphold the integrity of your research by establishing a self-validating system of protocols.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a heterocyclic compound that, while specific safety data is not widely available, can be assessed by examining its structural components: an aminopyrimidine core, a chloro substituent, a hydroxyl group, and a hydrochloride salt. Based on data from analogous compounds like 4-Amino-6-chloropyrimidine, we can anticipate the primary hazards.[1][2][3]
Anticipated Hazards:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[1][4][6]
The hydrochloride salt suggests the compound is likely a solid and may be corrosive. Upon decomposition, it could release hazardous substances such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[4][7]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₄ClN₃O · HCl | Inferred |
| Molecular Weight | 182.01 g/mol (hydrochloride) | Inferred |
| Appearance | Likely a white to off-white or yellow solid.[3][4] | Inferred |
| Solubility | Likely soluble in polar solvents such as water.[3] | Inferred |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety goggles with side-shields and a face shield. | Protects against splashes and airborne particles. Must conform to EN 166 (EU) or NIOSH (US) standards.[8] |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene), a lab coat, and consideration for impervious coveralls.[6] | Prevents skin contact and irritation.[1][4] Gloves must be inspected before use and changed frequently. |
| Respiratory | A NIOSH-approved respirator with a particulate filter is recommended, especially when handling the powder outside of a fume hood.[6] | Minimizes the risk of inhaling irritating dust particles.[1][4][6] |
| Footwear | Closed-toe, chemical-resistant shoes.[6] | Protects against spills. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring reproducible results.
Preparation and Weighing
-
Designated Area: Conduct all handling of this compound within a certified chemical fume hood to control airborne particulates.
-
Decontamination: Before starting, ensure the work surface is clean and decontaminated.
-
PPE Donning: Put on all required PPE as outlined in the table above.
-
Weighing: Use a tared, sealed container for weighing to prevent dissemination of the powder.
Dissolution and Reaction Setup
-
Inert Atmosphere: If the compound is sensitive, handle it under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Slowly add the solvent to the solid to avoid splashing.
-
Temperature Control: If the dissolution is exothermic, use an ice bath to control the temperature.
-
Reaction Vessel: Ensure the reaction vessel is properly secured and equipped with necessary attachments (e.g., condenser, dropping funnel) before adding the compound.
Experimental Workflow Diagram
Caption: Workflow for safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical handling lifecycle. All waste generated must be treated as hazardous.
Solid Waste
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, labeled hazardous waste container.
-
Unused Compound: Unused or expired this compound should be disposed of in its original container or a clearly labeled waste container, following institutional and local regulations.
Liquid Waste
-
Aqueous Solutions: Due to the hydrochloride salt, aqueous solutions will be acidic. Neutralize with a suitable base, such as sodium bicarbonate, until the pH is between 6 and 8.[9][10] The neutralized solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.[9][10]
-
Organic Solutions: Collect all organic solvent waste containing the compound in a labeled, sealed, and appropriate hazardous waste container for incineration by a licensed waste disposal company.
Disposal Decision Tree
Sources
- 1. 4-Amino-6-chloropyrimidine | C4H4ClN3 | CID 238012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-6-chloropyrimidine 97 5305-59-9 [sigmaaldrich.com]
- 3. CAS 5305-59-9: 4-Amino-6-chloropyrimidine | CymitQuimica [cymitquimica.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. ck12.org [ck12.org]
- 10. laballey.com [laballey.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
